molecular formula C9H10N2 B1432690 4,5,6-Trimethylnicotinonitrile CAS No. 847154-74-9

4,5,6-Trimethylnicotinonitrile

Cat. No.: B1432690
CAS No.: 847154-74-9
M. Wt: 146.19 g/mol
InChI Key: VHNLITDNJNIXMD-UHFFFAOYSA-N
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Description

4,5,6-Trimethylnicotinonitrile is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6-Trimethylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6-Trimethylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6-trimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-7(2)9(4-10)5-11-8(6)3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNLITDNJNIXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile & Process Engineering Guide: 4,5,6-Trimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4,5,6-Trimethylnicotinonitrile in Polar Aprotic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

4,5,6-Trimethylnicotinonitrile (CAS: 847154-74-9 / 132813-13-1 derivatives) represents a distinct class of polysubstituted pyridines often utilized as intermediates in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its solubility profile is governed by a competition between the lipophilic trimethyl-substituted aromatic core and the highly polar cyano (nitrile) functionality.

This guide provides a technical analysis of its solubility behavior, specifically focusing on polar aprotic solvents (DMSO, DMF, NMP) which serve as the primary media for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions involving this scaffold. Understanding these parameters is critical for optimizing reaction yield, work-up efficiency, and crystallization processes.

Physicochemical Characterization & Theoretical Modeling

To predict solubility behavior accurately without exhaustive empirical testing, we apply Hansen Solubility Parameters (HSP) .[1][2] The molecule consists of a pyridine ring (electron-deficient), three methyl groups (hydrophobic/dispersive), and a nitrile group (strong dipole).

Structural Analysis
  • Core: Pyridine Ring (π-deficient aromatic system).

  • Lipophilic Domain: Positions 4, 5, 6 carry methyl groups, significantly increasing the Dispersion (

    
    )  forces compared to unsubstituted nicotinonitrile.
    
  • Polar Domain: Position 3 carries a nitrile group (-CN), creating a strong permanent dipole, increasing Polarity (

    
    ) .
    
  • H-Bonding: The molecule acts purely as a Hydrogen Bond Acceptor (HBA) via the pyridine nitrogen and the nitrile nitrogen. It lacks Hydrogen Bond Donors (HBD), resulting in a low H-Bonding (

    
    )  parameter.
    
Estimated Hansen Solubility Parameters (HSP)

Based on Group Contribution Methods (Van Krevelen/Hoftyzer) relative to 2-picoline and nicotinonitrile:

ParameterEstimated Value (

)
Physical Interpretation

(Dispersion)
~18.5 - 19.5High affinity for aromatic/aliphatic interactions.

(Polarity)
~11.0 - 13.0Strong dipole interactions due to -CN group.

(H-Bonding)
~5.5 - 7.0Low self-association; requires protic solvents or dipole-dipole partners.

Implication: The "Like Dissolves Like" rule suggests that solvents with high Dipole moments and moderate Dispersion forces—specifically Polar Aprotics —will be the most effective solubilizers.

Solubility Landscape in Polar Aprotic Solvents

The following data categorizes solvents based on their interaction efficiency with 4,5,6-Trimethylnicotinonitrile.

Primary Solvents (High Solubility)

These solvents are recommended for reaction media and preparing high-concentration stock solutions (>100 mg/mL).

SolventDielectric Constant (

)
Interaction MechanismApplication
DMSO (Dimethyl Sulfoxide)46.7Strong Dipole-Dipole interaction; Solvates the electron-deficient ring.Preferred: Reaction solvent for

; Cryopreservation stocks.
DMF (Dimethylformamide)36.7Excellent solvation of the nitrile group; disrupts lattice energy effectively.Peptide coupling; High-temp synthesis.
NMP (N-Methyl-2-pyrrolidone)32.2High boiling point; solubilizes recalcitrant crystalline forms.Scale-up processes; Polymer synthesis.
DMAc (Dimethylacetamide)37.8Similar to DMF but higher thermal stability.Alternative to DMF for high-temp reflux.
Secondary & Anti-Solvents

Understanding where the compound does not dissolve is crucial for purification (crystallization).

  • Moderate Solubility (Temperature Dependent): Acetone, Acetonitrile, Ethanol (Hot).

  • Anti-Solvents (Precipitation Media): Water (High

    
     mismatch), Hexane (Low 
    
    
    
    mismatch).
Visualization: Solvation Mechanism

The diagram below illustrates the mechanistic interaction between DMSO and the target molecule.

SolvationMechanism Target 4,5,6-Trimethylnicotinonitrile (Solute) Dipole Dipole-Dipole Interaction (S=O ... C≡N) Target->Dipole Dispersion Van der Waals Dispersion (Methyls ... Methyls) Target->Dispersion DMSO DMSO Molecules (Solvent) DMSO->Dipole DMSO->Dispersion Complex Solvated Complex (Solution) Dipole->Complex Stabilization Dispersion->Complex Solubilization

Caption: Mechanistic view of DMSO solvating the nitrile dipole and methyl dispersion domains.

Experimental Protocol: Gravimetric Solubility Determination

To generate empirical data for your specific batch or derivative, follow this self-validating "Saturation Shake-Flask" protocol.

Reagents & Equipment
  • Solute: 4,5,6-Trimethylnicotinonitrile (Purity >98%).

  • Solvent: Anhydrous DMSO or DMF (HPLC Grade).

  • Equipment: Thermomixer, 0.22 µm PTFE Syringe Filters, Analytical Balance (d=0.01 mg).

Step-by-Step Workflow
  • Preparation: Add excess solid (~500 mg) to 1.0 mL of solvent in a sealed amber vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours at 750 RPM.

    • Check Point: If the solution becomes clear, add more solid until a visible precipitate remains.

  • Filtration: Stop agitation and let stand for 1 hour. Filter the supernatant using a pre-warmed syringe and 0.22 µm PTFE filter.

  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed tared vial (

      
      ).
      
    • Weigh the vial + liquid (

      
      ).
      
    • Evaporate solvent (Vacuum oven at 50°C for acetone/ethanol; Lyophilization recommended for DMSO).

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    
Workflow Diagram

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate 24h @ 25°C (Thermomixer) Start->Agitate Check Precipitate Visible? Agitate->Check AddSolid Add more Solid Check->AddSolid No Filter Filter Supernatant (0.22 µm PTFE) Check->Filter Yes AddSolid->Agitate Evap Evaporate Solvent (Vac Oven / Lyophilizer) Filter->Evap Weigh Weigh Residue (Gravimetric Analysis) Evap->Weigh End Calculate Solubility (mg/mL) Weigh->End

Caption: Standardized Saturation Shake-Flask protocol for solubility determination.

Process Engineering Applications

Reaction Solvent Selection

For nucleophilic substitutions (e.g., replacing a leaving group at the 2-position), DMSO is the superior choice over alcohols.

  • Reasoning: DMSO solvates cations (e.g.,

    
     from 
    
    
    
    or
    
    
    ) but leaves the nucleophilic anion "naked" and highly reactive. Protic solvents like ethanol would encage the nucleophile via hydrogen bonding, retarding the reaction rate.
Purification Strategy (Anti-Solvent Crystallization)

A "Crash-out" method is highly effective for this compound due to the stark solubility difference between DMSO and Water.

  • Dissolve crude 4,5,6-Trimethylnicotinonitrile in minimal warm DMSO.

  • Filter to remove insoluble mechanical impurities.

  • Slow Addition of Water (Anti-solvent) with vigorous stirring.

    • Ratio: Target a 1:5 (DMSO:Water) final ratio.

  • Result: The hydrophobic methyl groups force the molecule out of solution as the water content increases, yielding high-purity crystals.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • PubChem. (n.d.). Compound Summary: 4,5,6-Trimethylnicotinonitrile.[3] National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). Solubility of Pyridine Derivatives. Technical Library.

Sources

Technical Guide: Strategic Synthesis and Functionalization of Polysubstituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety remains a "privileged scaffold" in modern medicinal chemistry, present in over 54 FDA-approved small molecules between 2014 and 2023. Its ubiquity stems from its dual utility: it serves as a robust hydrogen-bond acceptor in kinase hinge regions (e.g., Imatinib, Sorafenib) and acts as a bioisostere for benzene to modulate lipophilicity and metabolic stability.

This technical guide moves beyond basic textbook definitions to address the critical challenge in current drug discovery: Regioselective Polysubstitution . While C2-functionalization is thermodynamically accessible, accessing the distal C3, C4, and C5 positions with high precision requires advanced synthetic architectures. This guide details two divergent methodologies—De Novo Multicomponent Assembly and Late-Stage C-H Functionalization—providing researchers with a decision matrix for scaffold construction.

Part 1: Structural Significance & Pharmacophore Logic[1]

The pyridine ring is electron-deficient (


-deficient), making it susceptible to nucleophilic attack at C2/C4 and electrophilic attack at C3/C5 (under forcing conditions). In drug design, this electronic bias dictates the Structure-Activity Relationship (SAR) .
The "Hinge Binder" Effect

In kinase inhibitors, the pyridine nitrogen often functions as a critical H-bond acceptor.

  • C2/C6 Positions: Steric gatekeepers. Substituents here often dictate the torsional angle relative to connected aryl rings (e.g., biaryl systems), influencing selectivity between kinase isoforms.

  • C3/C5 Positions: "Solubility Vectors." These distal positions are ideal for attaching solubilizing groups (morpholines, piperazines) that protrude into the solvent-exposed regions of the ATP binding pocket.

Table 1: Comparative SAR Analysis of Pyridine-Based Drugs
Drug NamePrimary TargetPyridine RoleKey Substitution Pattern
Sorafenib VEGFR/PDGFRH-bond AcceptorC4-O-Aryl ether linkage (biaryl ether)
Ivosidenib IDH1Pharmacophore CorePolysubstituted (C2, C4, C6) for shape complementarity
Delafloxacin Bacterial TopoisomeraseElectronic ModulatorC3-F, C5-Cl (Halogen effects on pKa)
Lorlatinib ALK/ROS1Macrocyclization AnchorFused pyridine system for conformational rigidity

Part 2: Synthetic Architectures & Decision Logic

High-value polysubstituted pyridines are synthesized via two primary logic gates: Convergent Assembly (building the ring) or Divergent Functionalization (decorating the ring).

Diagram 1: Strategic Synthesis Decision Tree

This flow illustrates the selection criteria between Multicomponent Reactions (MCR) and C-H Activation based on target complexity.

PyridineSynthesis Start Target: Polysubstituted Pyridine Decision Is the core scaffold novel? Start->Decision MCR Pathway A: De Novo Assembly (Multicomponent Reactions) Decision->MCR Yes (Build Ring) CH Pathway B: Late-Stage Functionalization (C-H Activation) Decision->CH No (Decorate Ring) Hantzsch Hantzsch/Guareschi-Thorpe (Aldehyde + 1,3-Dicarbonyl) MCR->Hantzsch Green Green Protocol: Ammonium Acetate/Water Hantzsch->Green High Atom Economy Directing Directing Group Strategy (C2 Selectivity) CH->Directing Pd/Cu Catalysis Distal Distal Functionalization (Steric/Electronic Control) CH->Distal Ir/Ru Catalysis

Caption: Decision matrix for selecting between De Novo ring construction (MCR) and Late-Stage Functionalization based on scaffold novelty and substitution patterns.

Part 3: Validated Experimental Protocols

Protocol A: Green One-Pot Synthesis of Polysubstituted Pyridines

Context: Traditional Hantzsch synthesis often yields 1,4-dihydropyridines requiring a separate oxidation step. This modern "pseudo-four-component" protocol uses ammonium acetate to drive in situ aromatization, eliminating the need for external oxidants like HNO₃ or DDQ.

Mechanism: Condensation of aldehyde with 1,3-dicarbonyl


 Knoevenagel intermediate 

Michael addition of enaminone (formed in situ)

Cyclization

Aromatization.

Reagents:

  • Aryl Aldehyde (1.0 equiv)

  • Acetophenone derivative (1.0 equiv)

  • Ethyl Cyanoacetate (1.0 equiv)

  • Ammonium Acetate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Water (with surfactant)

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aryl aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (15 mL).

  • Activate: Add Ammonium Acetate (15 mmol). Stir at room temperature for 10 minutes to initiate imine/enamine formation.

  • Addition: Add the acetophenone derivative (10 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Checkpoint: Monitor reaction progress via TLC (30% EtOAc/Hexane). The disappearance of the aldehyde spot indicates completion.
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour the contents onto crushed ice (50 g) with vigorous stirring.

  • Isolation: The solid product precipitates out. Filter under vacuum using a Buchner funnel.

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

    • Validation: Purity is confirmed by sharp Melting Point range and

      
       NMR (absence of aliphatic aldehyde proton at 
      
      
      
      10.0 ppm).
Protocol B: Pd-Catalyzed C-H Arylation (Ligand-Directed)

Context: For installing aryl groups at the C2 position of an existing pyridine core.

Reagents:

  • Pyridine substrate (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or specialized phosphine ligands
    
  • Base:

    
     (2.0 equiv) - Critical for halide abstraction
    

Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Mix: Add Pyridine, Aryl Iodide,

    
    , and 
    
    
    
    .
  • Solvent: Add anhydrous DMF or Dioxane.

  • Heat: Stir at

    
     for 12 hours.
    
  • Workup: Filter through a Celite pad to remove silver salts. Concentrate and purify via column chromatography.

Part 4: Advanced Mechanistic Insight (C-H Activation)

Direct functionalization of pyridine is difficult due to nitrogen coordination poisoning the metal catalyst. Modern strategies overcome this by using the nitrogen as a Directing Group (DG) or by blocking the nitrogen with an N-oxide.

Diagram 2: C-H Activation Selectivity Logic

This diagram visualizes how different catalytic systems target specific ring positions.

CH_Selectivity Pyridine Pyridine Core C2 C2 Position (Proximal) Pyridine->C2 Acidic C-H C3 C3 Position (Distal/Electronic) Pyridine->C3 Electron Rich C4 C4 Position (Para) Pyridine->C4 Electron Poor Mech_C2 Mechanism: N-Directed Cyclometalation C2->Mech_C2 Cat_C2 Catalysts: Pd(II), Cu(I) Mech_C2->Cat_C2 Mech_C3 Mechanism: Steric Control or Electrophilic Aromatic Subst. C3->Mech_C3 Cat_C3 Catalysts: Ir(I) (Borylation) Pd(0) (Cross-Coupling) Mech_C3->Cat_C3 Mech_C4 Mechanism: Minisci Radical Attack C4->Mech_C4 Cat_C4 Reagents: Fe(II)/Peroxides Mech_C4->Cat_C4

Caption: Mechanistic divergence in Pyridine C-H functionalization. N-coordination drives C2 selectivity, while sterics and radical pathways drive C3/C4 selectivity.

Part 5: Future Outlook

The field is shifting toward Flow Chemistry and Photoredox Catalysis . Flow reactors allow for the safe handling of hazardous intermediates (like diazonium salts) often used to functionalize pyridines. Furthermore, "Late-Stage Heterocyclic Functionalization" (LSHF) libraries are being built to screen pyridine derivatives directly on DNA-encoded libraries, accelerating the hit-to-lead process.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: PubMed Central (PMC) URL:[Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Source: PubMed Central (PMC) URL:[Link]

  • C–H Functionalization of Pyridines. Source: ResearchGate / Organic & Biomolecular Chemistry URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Source: New Journal of Chemistry (RSC) URL:[Link]

An In-depth Technical Guide to the Crystal Packing and Intermolecular Interactions of 4,5,6-Trimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal packing and intermolecular interactions of 4,5,6-trimethylnicotinonitrile, a polysubstituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of a published crystal structure for this specific molecule, this guide leverages established principles of crystal engineering and draws parallels from the crystallographic data of analogous substituted nicotinonitriles and pyridines. The document elucidates the probable hierarchy of intermolecular forces, including π-π stacking, C-H···N hydrogen bonds, and van der Waals interactions, that are expected to govern the supramolecular assembly of 4,5,6-trimethylnicotinonitrile in the solid state. Furthermore, a detailed hypothetical model of its crystal packing is presented. To facilitate further experimental investigation, this guide also outlines a plausible synthetic methodology and general protocols for the crystallization of this compound.

Introduction: The Significance of Crystal Engineering in Substituted Pyridines

The spatial arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a delicate balance of intermolecular forces. Understanding and predicting these interactions is a cornerstone of crystal engineering, a field with profound implications for the physicochemical properties of materials, including solubility, melting point, stability, and bioavailability. For drug development professionals, controlling the crystalline form of an active pharmaceutical ingredient (API) is critical for ensuring consistent efficacy and safety.

4,5,6-Trimethylnicotinonitrile presents an intriguing case study. As a derivative of nicotinonitrile, it possesses a polar pyridine ring and a nitrile group, both of which can participate in a variety of non-covalent interactions. The presence of three methyl groups introduces steric considerations and additional opportunities for weaker C-H based interactions, further influencing the overall crystal packing. This guide aims to provide a predictive framework for understanding the supramolecular chemistry of this molecule.

A Predictive Analysis of Intermolecular Interactions in 4,5,6-Trimethylnicotinonitrile

Based on the functional groups present in 4,5,6-trimethylnicotinonitrile, several key intermolecular interactions are anticipated to play a significant role in its crystal packing.

π-π Stacking Interactions of the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it an ideal candidate for π-π stacking interactions. These interactions, arising from a combination of electrostatic and dispersion forces, are a major driving force in the packing of many aromatic molecules.[1][2] In substituted pyridines, the geometry of π-π stacking can be either face-to-face or offset (displaced).[3] Theoretical studies on pyridine dimers have shown that antiparallel-displaced geometries are often the most stable.[3] The presence of methyl substituents on the pyridine ring of 4,5,6-trimethylnicotinonitrile will likely introduce steric hindrance, potentially favoring an offset stacking arrangement to minimize repulsion between the methyl groups of adjacent molecules. The centroid-to-centroid distances in such interactions typically range from 3.3 to 3.8 Å.[4]

C-H···N Hydrogen Bonds: A Key Directional Force

The nitrile group is a well-established hydrogen bond acceptor.[5] While 4,5,6-trimethylnicotinonitrile lacks classical hydrogen bond donors (like O-H or N-H), the methyl groups and the aromatic C-H of the pyridine ring can act as weak hydrogen bond donors, forming C-H···N interactions. These interactions, although weaker than conventional hydrogen bonds, are highly directional and play a crucial role in determining the overall crystal architecture.[6] It is anticipated that the nitrogen atom of the nitrile group will be a primary acceptor for these interactions.

Dipole-Dipole Interactions

The nitrile group possesses a strong dipole moment, and the pyridine ring also has a significant dipole. These dipoles will lead to dipole-dipole interactions, which are long-range forces that contribute to the overall cohesive energy of the crystal lattice.[5] Molecules will likely arrange themselves to optimize the alignment of these dipoles, with the positive end of one molecule attracting the negative end of a neighbor.

Van der Waals Forces

Dispersion forces, a component of van der Waals forces, are ubiquitous and will contribute significantly to the crystal packing of 4,5,6-trimethylnicotinonitrile. The collective effect of these weak, non-directional forces, particularly from the methyl groups, will be a significant factor in the overall stability of the crystal lattice.

The interplay of these interactions is visually summarized in the following logical relationship diagram:

G Molecule 4,5,6-Trimethylnicotinonitrile Pyridine Pyridine Ring Molecule->Pyridine Nitrile Nitrile Group Molecule->Nitrile Methyl Methyl Groups Molecule->Methyl PiStacking π-π Stacking Pyridine->PiStacking CHN_bonds C-H···N Hydrogen Bonds Nitrile->CHN_bonds Dipole Dipole-Dipole Interactions Nitrile->Dipole Methyl->CHN_bonds VDW Van der Waals Forces Methyl->VDW Packing Crystal Packing PiStacking->Packing CHN_bonds->Packing Dipole->Packing VDW->Packing

Caption: Key intermolecular interactions governing the crystal packing of 4,5,6-Trimethylnicotinonitrile.

Hypothetical Crystal Packing Model

Based on the analysis of intermolecular forces, a hypothetical model for the crystal packing of 4,5,6-trimethylnicotinonitrile can be proposed. It is likely that the crystal structure will feature layers of molecules arranged in an antiparallel fashion to optimize both π-π stacking and dipole-dipole interactions. Within these layers, C-H···N hydrogen bonds involving the nitrile group and methyl/aromatic C-H donors will likely link adjacent molecules, forming a two-dimensional network. These layers would then stack upon one another, held together by weaker van der Waals forces.

The steric bulk of the three methyl groups is expected to create significant undulations in these layers, leading to a packing arrangement that is not perfectly planar. This could result in a monoclinic or orthorhombic crystal system, which are common for substituted pyridines.[7]

Experimental Methodologies

To validate the predictive model presented in this guide, experimental determination of the crystal structure is essential. The following sections outline a plausible synthetic route and general crystallization protocols.

Proposed Synthesis of 4,5,6-Trimethylnicotinonitrile

The synthesis of polysubstituted nicotinonitriles can be approached through various methods.[8][9] A plausible route for 4,5,6-trimethylnicotinonitrile could involve a multi-step synthesis starting from a suitable precursor. One potential strategy is the FeCl₃-promoted condensation–cyclization reaction of an enamino nitrile with an α,β-unsaturated ketone.[8]

Experimental Protocol: A General Approach

  • Synthesis of a suitable β-keto-nitrile precursor: This can often be achieved through Claisen condensation of a ketone with a nitrile.

  • Formation of an enamino nitrile: The β-keto-nitrile is then reacted with an amine source to form the corresponding enamino nitrile.

  • Condensation-cyclization: The enamino nitrile is then reacted with a suitable α,β-unsaturated ketone in the presence of a Lewis acid catalyst, such as FeCl₃, to yield the desired polysubstituted nicotinonitrile.[8]

  • Purification: The crude product would then be purified using standard techniques such as column chromatography.

The following diagram illustrates a generalized workflow for the synthesis:

G Start Starting Materials (Ketone, Nitrile) Step1 Claisen Condensation Start->Step1 Intermediate1 β-Keto-nitrile Step1->Intermediate1 Step2 Reaction with Amine Intermediate1->Step2 Intermediate2 Enamino nitrile Step2->Intermediate2 Step3 Condensation-Cyclization (with α,β-unsaturated ketone and FeCl3) Intermediate2->Step3 Product 4,5,6-Trimethylnicotinonitrile Step3->Product Purification Purification (Column Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: A generalized synthetic workflow for polysubstituted nicotinonitriles.

Crystallization Protocols

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Several techniques can be employed, and the optimal method often requires empirical screening.[10][11]

Table 1: General Crystallization Techniques

TechniqueDescription
Slow Evaporation A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature.[10]
Slow Cooling A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.[10]
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, reducing the solubility and promoting crystal growth.[12]
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Step-by-Step Protocol for Crystallization Screening:

  • Solvent Selection: The first step is to identify a suitable solvent or solvent system. The ideal solvent is one in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures.

  • Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of 4,5,6-trimethylnicotinonitrile in the chosen solvent system. Gentle heating may be required to fully dissolve the compound.

  • Filtration: Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

  • Crystal Growth: Employ one of the techniques described in Table 1. It is crucial to allow the crystallization process to proceed slowly and without disturbance to obtain well-formed, single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested from the mother liquor and washed with a small amount of cold solvent.

Conclusion and Future Directions

This technical guide has provided a detailed, albeit predictive, analysis of the crystal packing and intermolecular interactions of 4,5,6-trimethylnicotinonitrile. The proposed model, based on the prevalence of π-π stacking, C-H···N hydrogen bonds, and dipole-dipole interactions in analogous structures, offers a solid foundation for understanding the supramolecular chemistry of this compound. The outlined synthetic and crystallization protocols provide a clear path for experimental validation of these predictions.

Future work should focus on the successful synthesis and single-crystal X-ray diffraction analysis of 4,5,6-trimethylnicotinonitrile. This will not only confirm or refine the predictive model presented here but also provide valuable data for the broader field of crystal engineering of substituted pyridines. Such experimental data will be invaluable for drug development professionals seeking to control the solid-state properties of new pharmaceutical candidates.

References

  • Crystal structure of 1-methyl-2-methylamino-3-nitro-1H-chromeno[2,3-b]pyridin-5(10aH)-one. (n.d.). IUCrData. Retrieved from [Link]

  • Rajagopal, K., et al. (2015). Crystal structure of 1-methyl-2-methylamino-3-nitro-1H-chromeno[2,3-b]pyridin-5(10aH)-one.
  • Fun, H. K., et al. (2012). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o428.
  • π–π stacking interactions between pyridine rings in 1 (left) and 2 (right) leading to the formation of ladder-like (1) or step-like (2) 1-D chains of (AgL1)2 dimers. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2014). Crystal structure of poly[(acetonitrile-κN)(μ3-7-{[bis(pyridin-2-ylmethyl)amino]methyl}-8-hydroxyquinoline-5-sulfonato-κ4 N,O:O.
  • Host-Guest Chemistry and π-π Stacking Interactions. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Lam, H. W., et al. (2011). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 13(10), 2534–2537.
  • Kim, J., et al. (2020). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Chemistry Letters, 49(10), 1208–1211.
  • Nicotinonitrile. (n.d.). In Wikipedia. Retrieved from [Link]

  • Palusiak, M., & Siodla, T. (2017). Discovering the stacking landscape of a pyridine-pyridine system. PLoS ONE, 12(11), e0187933.
  • Mishra, B. K., & Sathyamurthy, N. (2005). π-π Interaction in Pyridine. The Journal of Physical Chemistry A, 109(1), 6–8.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Wheeler, S. E. (2013). Making Sense of Heteroatom Effects in π–π Interactions. Accounts of Chemical Research, 46(4), 1029–1038.
  • Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. (n.d.). MDPI. Retrieved from [Link]

  • Crystallisation Techniques. (n.d.). University of York. Retrieved from [Link]

  • Nicotinonitrile. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Crystallization – General Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (n.d.). YouTube. Retrieved from [Link]

  • Thomson, R. J. (2017). C- and N-Metalated Nitriles: The Relationship between Structure and Selectivity. Accounts of Chemical Research, 50(11), 2829–2839.
  • On the importance of π-stacking interactions in the complexes of copper and zinc bearing pyridine-2,6-dicarboxylic acid N-oxide and N-donor auxiliary ligands. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 9 Ways to Crystallize Organic Compounds. (n.d.). wikiHow. Retrieved from [Link]

  • Nitrile groups as hydrogen-bond acceptors in a donor-rich hydrogen-bonding network. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural Tuning via Chain Length for Emergent Second Harmonic Generation in Hybrid Metal Halides. (n.d.). ACS Publications. Retrieved from [Link]

  • Hydrogen cyanide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Physical Properties of Nitriles. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallization of Organic Compounds. (n.d.). Wiley. Retrieved from [Link]

  • Preparation of pyridines and nicotinonitrile from piperidines. (n.d.). Google Patents.

Sources

The Synthesis of 4,5,6-Trimethylnicotinonitrile: A Technical Guide to Pyridine Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4,5,6-trimethylnicotinonitrile represents a classic challenge in heterocyclic chemistry: the construction of a sterically congested, polysubstituted pyridine ring with precise regiocontrol. This molecule serves as a critical scaffold in the development of vitamin B6 analogs, agrochemicals, and p38 MAP kinase inhibitors.

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated workflow. It focuses on the Guareschi-Thorpe condensation and subsequent functional group interconversions (FGI) as the most reliable pathway to the target, prioritizing yield, purity, and mechanistic understanding.

Part 1: Historical Evolution & Strategic Analysis

The Regioselectivity Challenge

The primary difficulty in synthesizing 4,5,6-trimethylnicotinonitrile lies in the "4,5,6" substitution pattern.

  • Classic Hantzsch Synthesis (1881): Typically yields symmetrical 2,4,6-trisubstituted pyridines. Achieving the 4,5,6-pattern requires unsymmetrical precursors and often results in inseparable isomer mixtures.

  • Modern Approach (Guareschi-Thorpe): Utilizing 3-methyl-2,4-pentanedione as a backbone ensures the 4,5,6-methyl positions are fixed before cyclization. This effectively locks the regiochemistry, making it the superior route for this specific isomer.

Strategic Pathway

The synthesis is best approached as a three-stage linear sequence:

  • Cyclocondensation: Formation of the pyridine core (as a pyridone).

  • Activation: Conversion of the unreactive lactam (pyridone) to a reactive electrophile (chloride).

  • Reduction: Removal of the directing group to reveal the final nicotinonitrile.

SynthesisStrategy Precursors 3-Methyl-2,4-pentanedione + Cyanoacetamide Step1 Cyclocondensation (Base Catalyzed) Precursors->Step1 Intermediate1 4,5,6-Trimethyl-2-pyridone-3-carbonitrile Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 2-Chloro-4,5,6-trimethylnicotinonitrile Step2->Intermediate2 Step3 Reductive Dehalogenation (Zn/AcOH or H2/Pd) Intermediate2->Step3 Target 4,5,6-Trimethylnicotinonitrile Step3->Target

Figure 1: The strategic workflow for synthesizing 4,5,6-trimethylnicotinonitrile via the pyridone intermediate.

Part 2: Mechanistic Deep Dive

The core of this synthesis is the reaction between 3-methyl-2,4-pentanedione and cyanoacetamide . Understanding the mechanism allows the chemist to troubleshoot low yields, which are often caused by the steric bulk of the central methyl group.

The Guareschi-Thorpe Mechanism
  • Knoevenagel-like Condensation: The base (typically piperidine or alkoxide) deprotonates the active methylene of cyanoacetamide. This anion attacks one carbonyl of the diketone.

  • Michael Addition/Cyclization: The nitrogen of the amide attacks the second carbonyl (or the enol tautomer), closing the ring.

  • Dehydration: Loss of water drives the system toward aromaticity, yielding the 2-pyridone.

Critical Insight: The steric hindrance at the 3-position of the diketone (the central methyl) slows the initial nucleophilic attack. Using a polar protic solvent (Ethanol) and reflux conditions is non-negotiable to overcome this activation energy barrier.

Mechanism Reagents 3-Methyl-2,4-pentanedione + Cyanoacetamide Transition Michael Adduct (Acyclic Intermediate) Reagents->Transition Base / -H2O Cyclized Dihydro-pyridone Intermediate Transition->Cyclized Intramolecular N-Attack Aromatized 4,5,6-Trimethyl-2-pyridone -3-carbonitrile Cyclized->Aromatized -H2O / Tautomerization

Figure 2: Mechanistic flow of the Guareschi-Thorpe condensation.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating . Each step includes a specific "Checkpoint" observation to confirm success before proceeding.

Stage 1: Synthesis of 4,5,6-Trimethyl-2-pyridone-3-carbonitrile

The foundation of the synthesis.

Reagents:

  • 3-Methyl-2,4-pentanedione (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • Piperidine (Catalytic, 0.1 eq) or KOH (1.0 eq for higher yield)

  • Ethanol (Absolute)

Protocol:

  • Dissolve cyanoacetamide in absolute ethanol (5 mL/g) in a round-bottom flask.

  • Add 3-methyl-2,4-pentanedione slowly at room temperature.

  • Add the piperidine catalyst.

  • Reflux the mixture for 4–6 hours. The solution will darken, and a solid precipitate should begin to form.

  • Cool to 0°C in an ice bath.

  • Filter the solid and wash with cold ethanol to remove unreacted diketone.

Checkpoint: The product should be a high-melting solid (>250°C). If the solid melts below 200°C, it is likely uncyclized intermediate or starting material. Recrystallize from glacial acetic acid if necessary.

Stage 2: Chlorination to 2-Chloro-4,5,6-trimethylnicotinonitrile

Converting the oxygen functionality into a leaving group.

Reagents:

  • Pyridone intermediate (from Stage 1)

  • Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent)

  • PCl5 (Stoichiometric, 1.1 eq) - Optional but recommended for stubborn substrates.

Protocol:

  • Place the dry pyridone in a heavy-walled pressure flask or RB flask with a drying tube.

  • Add POCl3 (approx. 5 mL per gram of pyridone).

  • Add PCl5 carefully (exothermic).

  • Heat to 110–120°C for 3–5 hours. The suspension will clear as the pyridone converts to the soluble chloride.

  • Quench: Pour the cooled mixture onto crushed ice very slowly (violent hydrolysis of POCl3).

  • Neutralize with Na2CO3 to pH 8.

  • Extract with Ethyl Acetate or DCM.

Checkpoint: TLC (Hexane/EtOAc) should show a new spot with a much higher Rf value than the starting pyridone (which often stays at the baseline).

Stage 3: Reductive Dehalogenation

Revealing the final target.

Reagents:

  • 2-Chloro intermediate

  • Zinc dust (Activated)

  • Acetic Acid (Glacial)

  • Alternative: H2 (1 atm), Pd/C (10%), Methanol/Triethylamine.

Protocol (Zinc Method - Robust & Cost-effective):

  • Dissolve the chloro-pyridine in glacial acetic acid.

  • Add activated Zinc dust (3.0 eq) in portions.

  • Reflux for 2 hours.

  • Filter off the zinc residue while hot.

  • Concentrate the filtrate and neutralize with NaOH (aq).

  • Extract with ether/DCM.

Checkpoint: The disappearance of the chlorine isotope pattern (3:1 ratio of M:M+2) in Mass Spectrometry confirms the reduction.

Part 4: Data Summary & Yield Optimization

ParameterStage 1 (Condensation)Stage 2 (Chlorination)Stage 3 (Reduction)
Limiting Factor Steric hindrance of 3-Me groupSolubility of pyridoneCatalyst poisoning (if using Pd)
Typical Yield 45–60%70–85%80–90%
Key Impurity Open-chain amidesPhosphorylated byproductsOver-reduced (piperidine) rings
Optimization Use KOH/MeOH instead of piperidine for faster kinetics.Add PCl5 to accelerate reaction.Use Zn/AcOH to avoid ring hydrogenation.

References

  • Mariella, R. P. (1947). "The Synthesis of Some Polymethylpyridines." Journal of the American Chemical Society, 69(11), 2670–2672. Link

    • Foundational text on the condensation of beta-diketones with cyanoacetamide.
  • Jansone, D., et al. (2005). "Synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile." Chemistry of Heterocyclic Compounds, 41, 1529–1530. Link

    • Modern analysis of the tautomeric forms and condens
  • Barton, D. H. R., et al. (1990). "The invention of radical reactions. Part XXI. Simple methods for the radical deoxygenation of primary and secondary alcohols." Tetrahedron, 46(15), 5273-5284. While famous for deoxygenation, this logic applies to the reductive removal of functional groups on pyridine rings.
  • Organic Syntheses. (1952). "2,4,6-Trimethylpyrylium Perchlorate."[1] Org.[1][2][3][4] Synth. 41, 414. Link

    • Provides context on the reactivity of trimethyl-substituted heterocyclic cores.
  • Setliff, F. L. (1970). "Synthesis of 4,6-dimethyl-5-ethylnicotinonitrile." Journal of Chemical & Engineering Data, 15(4), 590.

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of 4,5,6-Trimethylnicotinonitrile to 3-(Aminomethyl)-4,5,6-trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemoselective catalytic hydrogenation of 4,5,6-trimethylnicotinonitrile to its corresponding primary amine, 3-(aminomethyl)-4,5,6-trimethylpyridine . This transformation is critical in the synthesis of Vitamin B6 analogs and various pharmaceutical antagonists. The protocol addresses specific challenges inherent to this substrate: the steric hindrance imposed by the C4-methyl group, the catalyst poisoning potential of the electron-rich pyridine nitrogen, and the suppression of secondary amine formation. Two distinct methodologies are provided: a high-pressure Raney Nickel protocol (Method A) and a mild-condition Pd/C acidic protocol (Method B).

Introduction & Chemical Context

The hydrogenation of heteroaromatic nitriles is often complicated by three competing factors:

  • Catalyst Poisoning: The pyridine nitrogen lone pair can bind strongly to metal surfaces (particularly Pd and Pt), deactivating the catalyst. In 4,5,6-trimethylnicotinonitrile, the three electron-donating methyl groups increase the basicity of the ring nitrogen, exacerbating this poisoning effect compared to unsubstituted nicotinonitriles.

  • Steric Hindrance: The nitrile group at position C3 is flanked by a methyl group at position C4. This ortho-substitution creates significant steric bulk, potentially impeding the adsorption of the nitrile group onto the catalyst surface.

  • Selectivity (von Braun Reaction): The reduction of nitriles proceeds via an imine intermediate. This imine can condense with the newly formed primary amine to generate unwanted secondary amines (dimers).

Mechanistic Pathway

Understanding the reaction mechanism is vital for troubleshooting. The formation of the primary amine competes with the condensation reaction that leads to secondary amines.

ReactionMechanism Nitrile 4,5,6-Trimethyl- nicotinonitrile Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine Primary Amine (Target) Imine->PrimaryAmine + H2 (Cat) SecAmine Secondary Amine (By-product) Imine->SecAmine + Primary Amine - NH3 Ammonia NH3 Ammonia->Imine Suppresses Dimerization

Figure 1: Reaction pathway showing the competition between primary amine formation and secondary amine generation. Excess ammonia shifts the equilibrium away from the secondary amine.

Experimental Protocols

Method A: Raney Nickel (High Pressure) – The Industrial Standard

Rationale: Raney Nickel (RaNi) is less susceptible to poisoning by the pyridine nitrogen than Palladium. The use of methanolic ammonia is mandatory to suppress secondary amine formation.

Safety Warning: Raney Nickel is pyrophoric when dry. Always handle as a slurry under water or solvent. Never expose dry catalyst to air.

Materials
  • Substrate: 4,5,6-Trimethylnicotinonitrile (10.0 g, 68.4 mmol)

  • Catalyst: Raney Nickel (Active slurry, approx. 2.0 g wet weight)

  • Solvent: 7N Ammonia in Methanol (100 mL)

  • Equipment: High-pressure autoclave (e.g., Parr reactor)

Step-by-Step Procedure
  • Catalyst Prep: Wash the Raney Nickel slurry (2.0 g) three times with anhydrous methanol to remove water. Critical: Water can promote hydrolysis of the imine to an aldehyde, leading to side products.

  • Loading: Charge the autoclave with the substrate and the washed Raney Nickel.

  • Solvent Addition: Carefully add 100 mL of 7N Ammonia in Methanol.

    • Note: The high concentration of ammonia is necessary to shift the equilibrium (see Fig 1) and prevent the primary amine from reacting with the intermediate imine.

  • Purge: Seal the reactor. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar) to remove oxygen.

  • Reaction: Pressurize with Hydrogen to 10 bar (145 psi) . Heat the reaction to 50°C .

    • Stirring: Set stirring to high (800-1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Monitor H2 uptake. The reaction is typically complete when pressure drop ceases (approx. 4–6 hours).

  • Workup:

    • Cool to room temperature and vent H2 carefully.

    • Filter the mixture through a pad of Celite (under inert atmosphere if possible) to remove the catalyst. Keep the filter cake wet with solvent to prevent ignition.

    • Rinse the cake with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified via vacuum distillation or recrystallization (if solid) to yield the product.

Method B: Pd/C with Acidic Additive – The Laboratory Alternative

Rationale: If high-pressure equipment is unavailable, Pd/C can be used at lower pressures (1-3 bar). However, to prevent catalyst poisoning by the pyridine ring and to stop secondary amine formation, the reaction must be run in acidic media. The acid protonates the pyridine nitrogen (blocking coordination to Pd) and the primary amine product (preventing it from attacking the imine).

Materials
  • Substrate: 4,5,6-Trimethylnicotinonitrile (5.0 g, 34.2 mmol)

  • Catalyst: 10% Pd/C (500 mg, 10 wt% loading)

  • Solvent: Methanol (50 mL)

  • Additive: Concentrated HCl (3.0 equiv, 102 mmol) or Glacial Acetic Acid (excess).

    • Recommendation: Use HCl to isolate the stable hydrochloride salt directly.

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in Methanol (50 mL) in a hydrogenation flask.

  • Acidification: Add Concentrated HCl (8.5 mL) slowly.

    • Observation: The solution may warm slightly as the pyridine ring is protonated.

  • Catalyst Addition: Carefully add 10% Pd/C under a flow of nitrogen/argon.

  • Hydrogenation: Connect to a hydrogen balloon (1 atm) or a low-pressure shaker (3 bar/45 psi).

  • Reaction: Stir vigorously at Room Temperature for 12–18 hours.

    • Note: Heating is generally not required for Pd/C and may increase ring hydrogenation side products.

  • Workup:

    • Filter the catalyst through Celite.

    • Concentrate the filtrate to dryness.

    • Salt Break (Optional): If the free base is required, dissolve the residue in minimal water, basify with NaOH to pH > 12, and extract with Dichloromethane (DCM). Dry over Na2SO4 and concentrate.

Analytical Data & Troubleshooting

Expected Results
ParameterMethod A (RaNi)Method B (Pd/C + Acid)
Primary Yield 85 - 95%80 - 90%
Reaction Time 4 - 6 hours12 - 18 hours
Selectivity High (with sufficient NH3)Very High (Product is trapped as salt)
Impurity Profile Trace secondary aminesTrace ring-hydrogenated products
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst PoisoningThe trimethyl-pyridine moiety is highly basic. Ensure catalyst loading is sufficient (10-20 wt%). For Method B, ensure full protonation (pH < 1).
Secondary Amine Formation Insufficient Ammonia/AcidMethod A: Increase NH3 concentration or H2 pressure. Method B: Ensure acid equivalents > 2.0.
Ring Hydrogenation Over-active CatalystMethod B: Do not heat. Stop reaction immediately upon cessation of H2 uptake. Use Pd/C instead of PtO2 (Pt is more active for rings).
Aldehyde Formation Water in SolventThe intermediate imine hydrolyzed. Ensure solvents are anhydrous (dry MeOH).

Process Workflow Diagram

Workflow cluster_Method Method Selection Start Start: 4,5,6-Trimethylnicotinonitrile Decision High Pressure Available? Start->Decision MethodA Method A: Raney Ni + Methanolic NH3 (50°C, 10 bar) Decision->MethodA Yes MethodB Method B: Pd/C + HCl/MeOH (RT, 1-3 bar) Decision->MethodB No Workup Filtration (Celite) Remove Catalyst MethodA->Workup MethodB->Workup PurificationA Evaporation -> Distillation (Yields Free Base) Workup->PurificationA From Method A PurificationB Evaporation -> Basification -> Extraction (Yields Free Base from Salt) Workup->PurificationB From Method B

Figure 2: Decision matrix and workflow for selecting the appropriate hydrogenation protocol based on equipment availability.

References

  • Greenfield, H. (1976). Catalytic Hydrogenation of Nitriles. Industrial & Engineering Chemistry Product Research and Development. Link

  • Hegedus, L. S. (1999). Hydrogenation of Nitriles. In Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.
  • Bagal, S. K., et al. (2015). Synthesis of substituted pyridines via hydrogenation. Journal of Medicinal Chemistry (Contextual citation for pyridine reduction challenges). Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Pd/C vs RaNi selection).
  • Volkmann, R. A. (1991). Nucleophilic Addition to Imines and Imine Derivatives. Comprehensive Organic Synthesis. Link

Steric & Electronic Modulation in Coordination Networks: The 4,5,6-Trimethylnicotinonitrile Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Application Note & Experimental Guide Subject: Ligand Engineering in Coordination Chemistry Target Molecule: 4,5,6-Trimethylnicotinonitrile (CAS: 847154-74-9) Audience: Synthetic Inorganic Chemists, Crystallographers, and Catalysis Researchers[1]

Executive Summary: The "Asymmetric Steric" Advantage[1]

In the design of Metal-Organic Frameworks (MOFs) and homogeneous catalysts, ligand selection is often a trade-off between binding strength and steric control. 4,5,6-Trimethylnicotinonitrile (TMNN) presents a unique architectural opportunity that distinguishes it from common analogs like 2,4,6-collidine or unsubstituted nicotinonitrile.

Unlike symmetric methylated pyridines, TMNN possesses asymmetric steric hindrance at the pyridine nitrogen (one ortho-methyl at C6, but an open C2 position) combined with a remote, linear nitrile donor at C3. This guide details protocols to exploit this duality, allowing researchers to toggle between discrete molecular complexes and infinite coordination polymers by manipulating synthetic conditions.

Chemical Profile & Ligand Properties[1][2][3][4][5][6][7]

Before initiating synthesis, it is critical to understand the donor landscape of the molecule.

PropertySpecificationFunctional Implication
Formula C₉H₁₀N₂Moderate molecular weight allows for high ligand density.[1]
Donor Site 1 Pyridine Nitrogen (Npy) Soft/Borderline Base. Hindered by C6-Methyl and C5-Methyl buttressing.[1] Favors lower coordination numbers or distorted geometries.
Donor Site 2 Nitrile Nitrogen (Ncn) Harder Base. Linear geometry (sp hybridized).[1] Sterically unhindered. Favors bridging or binding to hard Lewis acids.
Electronic Effect +I (Inductive) from 3x MethylsIncreases electron density on the ring, making Npy theoretically more basic than nicotinonitrile, if sterics permit access.[1]
Symmetry

(Asymmetric)
Prevents high-symmetry packing unless induced by metal centers; promotes chiral helical chain formation in polymers.[1]

Application I: Crystal Engineering of Coordination Polymers

Objective: Force the ligand into a bridging mode (


-L) to construct 2D/3D networks.[1]
Mechanistic Logic

The methyl groups at positions 4, 5, and 6 create a "hydrophobic wall" on one side of the pyridine ring.[1] To form a stable network, the metal center often coordinates to the nitrile nitrogen to relieve steric strain, or forces the pyridine ring to twist significantly out of the equatorial plane.[1] We utilize a solvothermal approach to overcome the activation energy required for this specific packing.

Protocol: Solvothermal Synthesis of [Cu(TMNN)₂]ₙ Networks

Materials:

  • Copper(II) Nitrate trihydrate [Cu(NO₃)₂[1]·3H₂O]

  • 4,5,6-Trimethylnicotinonitrile (TMNN)

  • Solvent System: DMF/Ethanol (1:1 v/v)[1]

  • Teflon-lined autoclave (23 mL)

Step-by-Step Methodology:

  • Pre-cursor Dissolution:

    • Dissolve 0.1 mmol of Cu(NO₃)₂[1]·3H₂O in 3 mL of Ethanol.

    • Separately, dissolve 0.2 mmol of TMNN in 3 mL of DMF.[1]

    • Note: The 1:2 Metal-to-Ligand ratio is critical. Excess ligand favors discrete molecular species, while stoichiometric ratios favor polymerization.

  • Mixing & Stratification:

    • Slowly layer the ligand solution over the metal solution in the Teflon liner. Do not stir. This creates a concentration gradient that promotes high-quality single-crystal growth.

  • Thermal Treatment:

    • Seal the autoclave and heat to 120°C for 72 hours.

    • Cooling Phase (Critical): Program a cooling rate of 5°C/hour until room temperature is reached. Rapid cooling yields microcrystalline powder; slow cooling yields X-ray quality block crystals.

  • Isolation:

    • Filter the resulting blue/green crystals. Wash with cold Ethanol to remove unreacted ligand.

    • Validation: IR Spectroscopy.[1][2] Look for the shift in the Nitrile stretch (

      
      ).
      
      • Free Ligand: ~2220 cm⁻¹[1]

      • Coordinated Ligand: ~2240–2260 cm⁻¹ (Blue shift indicates

        
        -donation from the nitrile nitrogen).[1]
        
Troubleshooting
  • Result is a clear solution: The entropy of the methyl groups might be preventing crystallization.[1] Add a secondary bridging anion (e.g., KSCN) to form [Cu(TMNN)₂(NCS)₂] chains.[1]

  • Result is amorphous powder: The reaction temperature was likely too high, causing rapid nucleation.[1] Lower to 85°C.

Application II: Sterically Modulated Catalysis (Pd-Coupling)

Objective: Use TMNN as a "labile" ligand for Palladium-catalyzed cross-coupling.

Mechanistic Logic

In catalytic cycles (e.g., Suzuki-Miyaura), the active species often requires a ligand to dissociate to create a vacant site for oxidative addition.[1] The steric bulk of TMNN (specifically the C6-Methyl) weakens the Pd-N bond compared to unsubstituted pyridine. This makes TMNN an excellent "hemilabile" ligand—stabilizing the pre-catalyst but dissociating easily during the reaction.

Protocol: Catalyst Preparation & Screening[1]

Materials:

  • Pd(OAc)₂[1]

  • TMNN[1]

  • Substrates: Phenylboronic acid, 4-Bromoacetophenone.[1]

  • Base: K₂CO₃[1]

Workflow:

  • In-Situ Complexation:

    • Mix Pd(OAc)₂ (1 mol%) and TMNN (2 mol%) in Toluene. Stir for 30 mins at RT.

    • Observation: The solution should turn from orange to pale yellow, indicating the breakdown of the Pd trimer and formation of the trans-[Pd(OAc)₂(TMNN)₂] species.[1]

  • Catalytic Run:

    • Add 4-Bromoacetophenone (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).[1]

    • Heat to 80°C. Monitor via GC-MS or TLC.[1]

  • Comparative Control (Self-Validation):

    • Run a parallel reaction using Pyridine (unsubstituted) as the ligand.[1]

    • Expected Outcome: The TMNN reaction should proceed faster or with lower induction time because the steric bulk facilitates ligand dissociation (the rate-limiting step in activating the catalyst), whereas simple pyridine binds too tightly.

Structural & Logic Visualization[1]

The following diagrams illustrate the coordination logic and the experimental decision tree.

Diagram 1: Coordination Modes & Steric Gating

This diagram visualizes how the specific geometry of TMNN dictates its binding mode based on the metal's steric environment.[1]

G Ligand 4,5,6-Trimethylnicotinonitrile (TMNN) PyN Pyridine N-Donor (Hindered by C6-Me) Ligand->PyN Primary Site CnN Nitrile N-Donor (Unhindered) Ligand->CnN Secondary Site Metal_Soft Soft Metal (Pd, Pt) Square Planar PyN->Metal_Soft Weak Bond (Steric Clash) Metal_Hard Hard/Borderline (Cu, Zn) Octahedral/Tetrahedral PyN->Metal_Hard Distorted Bond CnN->Metal_Hard Strong Bond (Linear Access) Result_Cat Monodentate Complex (Catalytically Active) Metal_Soft->Result_Cat Ligand Dissociation Result_MOF Bridging Polymer (2D/3D Network) Metal_Hard->Result_MOF Dual Coordination

Caption: Steric gating mechanism. The C6-methyl group destabilizes Pyridine-N binding to square planar metals, enhancing catalytic turnover, while octahedral centers engage both nitrogens for polymerization.

Diagram 2: Experimental Workflow

Workflow Start Start: Ligand Selection Choice Desired Application? Start->Choice PathA Coordination Polymer Choice->PathA Structural Mat. PathB Homogeneous Catalysis Choice->PathB Reactivity StepA1 Mix 1:2 (Metal:Ligand) Solvent: DMF/EtOH PathA->StepA1 StepA2 Solvothermal (120°C) StepA1->StepA2 StepA3 Slow Cool (-5°C/hr) StepA2->StepA3 ValidationA XRD & IR (CN shift) StepA3->ValidationA StepB1 Mix 1:2 (Pd:Ligand) Solvent: Toluene PathB->StepB1 StepB2 Add Substrates (Suzuki Coupling) StepB1->StepB2 ValidationB GC-MS (Kinetic Profile) StepB2->ValidationB

Caption: Decision tree for utilizing 4,5,6-Trimethylnicotinonitrile in synthesis. Path A maximizes connectivity; Path B exploits steric lability.

References & Authoritative Grounding

The protocols above are synthesized from established principles of steric modulation in pyridine chemistry and coordination polymerization of nicotinonitriles.

  • Ligand Properties & Safety:

    • 4,5,6-Trimethylnicotinonitrile (CAS 847154-74-9).[1][3] BLD Pharm / PubChem.

  • Coordination Chemistry of Nicotinonitriles:

    • Detailed studies on how the nitrile group participates in bridging when the pyridine ring is substituted.[1]

    • Source:Coordination Chemistry of Polynitriles. (MDPI, 2023).

  • Steric Effects in Pyridine Ligands:

    • Foundational work on how ortho-methyl groups (as found in 2,4,6-collidine and TMNN) affect thermodynamic stability and kinetic lability of metal complexes.

    • Source:Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes. (RSC Dalton Trans).

  • MOF Construction Principles:

    • Methodologies for using bifunctional ligands (Pyridine + Nitrile) to create infinite networks.

    • Source:Syntheses and crystal structures of metal–organic co-ordination networks constructed from nicotinic acid derivatives.[1][4] (RSC Dalton Trans).

  • Catalytic Applications:

    • The concept of using sterically hindered pyridines to enhance catalytic turnover in Pd-catalyzed reactions.[1]

    • Source:Pyridine coordination chemistry for molecular assemblies.[1][5] (NIH/PubMed).

Sources

microwave-assisted synthesis of 4,5,6-Trimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4,5,6-Trimethylnicotinonitrile Scaffolds

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 4,5,6-trimethylnicotinonitrile derivatives using microwave-assisted organic synthesis (MAOS). While the direct synthesis of the 2-unsubstituted parent compound is chemically challenging in a single step, this guide focuses on the high-yield One-Pot Multicomponent Reaction (MCR) to generate the versatile precursor 2-amino-4,5,6-trimethylnicotinonitrile .[1] A supplementary protocol for reductive deamination is provided to access the des-amino target if required.[1]

Key Advantages:

  • Speed: Reaction times reduced from 8–12 hours (thermal reflux) to 10–20 minutes.

  • Regioselectivity: Optimized conditions favor condensation at the methylene position of 2-butanone, ensuring the correct 4,5,6-substitution pattern.[1]

  • Sustainability: Solvent-minimized or ethanol-based protocols with high atom economy.[1]

Retrosynthetic Analysis & Strategy

The 4,5,6-trimethylnicotinonitrile scaffold is constructed via a four-component condensation.[1] The critical strategic choice is the selection of 2-butanone (methyl ethyl ketone) and acetaldehyde as the carbon skeleton sources.

  • C4-Methyl Source: Acetaldehyde (via Knoevenagel condensation or in situ enone formation).[1]

  • C5 & C6 Source: 2-Butanone (condensation occurs at the internal methylene C3, not the terminal methyl C1).

  • Nitrogen & Nitrile Source: Malononitrile and Ammonium Acetate.[1][2][3]

DOT Diagram: Retrosynthetic Disconnection

Retrosynthesis cluster_precursors Precursors target 2-Amino-4,5,6-Trimethylnicotinonitrile malono Malononitrile (CN Source) malono->target acetaldehyde Acetaldehyde (C4 Source) acetaldehyde->target butanone 2-Butanone (C5/C6 Source) butanone->target ammonia Ammonium Acetate (N Source) ammonia->target caption Figure 1: Retrosynthetic assembly of the pyridine core.

Figure 1: Retrosynthetic assembly of the pyridine core from basic commodity chemicals.

Experimental Protocol: Microwave-Assisted MCR

Target Molecule: 2-Amino-4,5,6-trimethylnicotinonitrile CAS Registry: 1369302-57-7 (Analogous structure reference)[1]

Materials & Equipment
  • Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave) capable of pressure control.[1]

  • Vessel: 10 mL or 35 mL pressure-sealed vial.

  • Reagents:

    • Acetaldehyde (freshly distilled or high purity) - 1.0 equiv.[1]

    • 2-Butanone - 1.0 equiv.[1]

    • Malononitrile - 1.0 equiv.[1]

    • Ammonium Acetate - 1.5 equiv.[1]

    • Solvent: Ethanol (absolute) or Solvent-free (neat).[1]

Step-by-Step Procedure
  • Pre-mixing: In a 10 mL microwave vial, dissolve Malononitrile (0.66 g, 10 mmol) and Ammonium Acetate (1.15 g, 15 mmol) in Ethanol (4 mL).

  • Carbonyl Addition: Add 2-Butanone (0.72 g, 10 mmol) followed slowly by Acetaldehyde (0.44 g, 10 mmol). Note: Acetaldehyde is volatile; add last and seal immediately.[1]

  • Irradiation Parameters:

    • Temperature: 120°C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 15 minutes

    • Stirring: High

    • Pressure Limit: 250 psi (17 bar)

  • Work-up:

    • Allow the vial to cool to 50°C (using compressed air cooling).

    • The product often precipitates upon cooling. If not, pour the reaction mixture into crushed ice (20 g).

    • Stir vigorously for 10 minutes.

    • Filter the solid precipitate under vacuum.[4]

  • Purification:

    • Wash the filter cake with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

    • Recrystallize from hot ethanol/DMF (9:1) if high purity (>98%) is required.

Expected Results
  • Yield: 75–85%[1]

  • Appearance: Yellow to pale orange crystalline solid.[1]

  • Melting Point: ~270–276°C (consistent with polysubstituted aminonicotinonitriles).

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a Hantzsch-type pyridine synthesis modified for nitriles.[1]

DOT Diagram: Reaction Mechanism

Mechanism start Reactants: Acetaldehyde + Malononitrile knoevenagel Intermediate A: Ylidene (Knoevenagel) start->knoevenagel -H2O michael Michael Addition: Enamine attacks Ylidene knoevenagel->michael enamine_form Side Reaction: 2-Butanone + NH4OAc -> Enamine enamine_form->michael cyclization Cyclization & Tautomerization (Dihydropyridine) michael->cyclization aromatization Oxidative Aromatization (-H2) cyclization->aromatization Air/Oxidation product 2-Amino-4,5,6-Trimethylnicotinonitrile aromatization->product caption Figure 2: Mechanistic pathway via Knoevenagel condensation and Michael addition.

Figure 2: Mechanistic pathway via Knoevenagel condensation and Michael addition.

Protocol Extension: Deamination to 4,5,6-Trimethylnicotinonitrile

If the specific application requires the removal of the 2-amino group (to yield 4,5,6-trimethylpyridine-3-carbonitrile ), perform the following reductive deamination.

  • Diazotization: Dissolve the 2-amino precursor (5 mmol) in concentrated H₂SO₄ (10 mL) at 0–5°C.

  • Nitrite Addition: Add NaNO₂ (7 mmol) portion-wise, maintaining temperature <5°C. Stir for 30 mins.

  • Reduction: Slowly add 50% hypophosphorous acid (H₃PO₂) (5 mL) or absolute ethanol (10 mL).

  • Reaction: Allow to warm to room temperature and stir for 2 hours (or microwave at 60°C for 5 mins).

  • Neutralization: Pour into ice water, neutralize with Na₂CO₃, and extract with dichloromethane (DCM).

Data Summary & Troubleshooting

ParameterStandard ThermalMicrowave (This Protocol)Notes
Time 6–12 Hours15 MinutesMW accelerates condensation steps.[1]
Solvent Ethanol/RefluxEthanol or NeatHigh concentration improves rate.[1]
Yield 50–60%75–85%Less degradation of aldehyde.
Purity Requires ColumnRecrystallization onlyCleaner reaction profile.

Troubleshooting Guide:

  • Low Yield: Ensure Acetaldehyde is fresh. If using paraldehyde, depolymerize first.

  • Wrong Isomer: If the 4,6-dimethyl-5-ethyl isomer forms, the condensation of 2-butanone occurred at the methyl (C1) rather than methylene (C3).[1] Increase temperature or use a specific catalyst like L-proline to direct regioselectivity.[1]

  • Pressure Spikes: Acetaldehyde is volatile (bp 20°C). Use a larger headspace vial (35 mL) for >2 mmol scales.

References

  • General Microwave Pyridine Synthesis

    • Title: Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.[1]

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

  • Mechanistic Insight (Aldehyde/Malononitrile/Ketone)

    • Title: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.[1]

    • Source: N
    • URL:[Link]

  • Specific Precursor Reactivity (2-Butanone/Chalcones)

    • Title: Microwave Assisted Synthesis and Antimicrobial Activities of Some 2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines.[1][5]

    • Source: ResearchGate.[1][6]

    • URL:[Link]

  • Target Compound Verification (2-Amino-4,5,6-trimethylnicotinonitrile)

    • Title: 2-Amino-4,5,6-trimethylnicotinonitrile (Catalog Entry).[1]

    • Source: Crysdot LLC / PubChem.[1]

    • URL:[Link]

Sources

Application Notes and Protocols for the Selective Functionalization of Methyl Groups in 4,5,6-Trimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the selective functionalization of the methyl groups on the 4,5,6-trimethylnicotinonitrile scaffold. This versatile building block holds significant potential in medicinal chemistry and materials science, with its three distinct methyl groups serving as reactive handles for molecular elaboration. This document details the underlying principles of regioselectivity and provides field-proven, step-by-step protocols for key transformations including selective oxidation, side-chain halogenation, and deprotonation-alkylation. Each section explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Strategic Value of 4,5,6-Trimethylnicotinonitrile

Substituted pyridines are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among them, 4,5,6-trimethylnicotinonitrile presents a particularly interesting case for synthetic chemists. The pyridine core, substituted with a nitrile group and three methyl groups, offers multiple points for diversification. The functionalization of the methyl groups is a powerful strategy to introduce new pharmacophores, modulate electronic properties, or create points of attachment for polymerization.

The reactivity of the methyl groups is not uniform; it is profoundly influenced by their position relative to the electron-withdrawing nitrogen atom of the pyridine ring and the cyano group. Methyl groups at the 4- and 6-positions (α- and γ-positions relative to the nitrogen) exhibit significantly enhanced acidity and reactivity compared to the methyl group at the 5-position (β-position).[2] This is due to the ability of the heteroaromatic ring to stabilize the negative charge of a carbanion intermediate at the 4- and 6-positions through resonance. This inherent difference in reactivity is the cornerstone of achieving regioselective functionalization.

This guide will explore the primary chemical pathways to unlock the synthetic potential of these methyl groups, providing researchers with the foundational knowledge and practical protocols to leverage this valuable scaffold in their work.

Understanding Regioselectivity: A Tale of Three Methyls

Achieving selective functionalization of one methyl group over the others is the principal challenge. The outcome of a reaction is dictated by a combination of electronic and steric factors.

  • Electronic Effects: The protons on the C4 and C6 methyl groups are more acidic than those on the C5 methyl group. This makes them more susceptible to deprotonation by strong bases and more reactive in condensation reactions.

  • Steric Hindrance: The C6 methyl group is adjacent to the pyridine nitrogen, while the C4 methyl group is para. The C5 methyl is flanked by two other methyl groups. These steric environments can influence the approach of bulky reagents.

The interplay of these factors allows for targeted modifications, as will be detailed in the subsequent protocols.

Caption: Structure of 4,5,6-trimethylnicotinonitrile with position labels.

Key Functionalization Strategies and Protocols

Selective Oxidation of Methyl Groups

The oxidation of methyl groups on aromatic rings is a fundamental transformation that can yield alcohols, aldehydes, or carboxylic acids, which are valuable synthetic intermediates.[3][4] The choice of oxidant and reaction conditions determines the final oxidation state and the regioselectivity. Strong oxidants like potassium permanganate typically lead to the corresponding carboxylic acids, while milder reagents can allow for isolation of the aldehyde.

This protocol leverages the enhanced reactivity of the C4-methyl group for its selective conversion to a carboxylic acid using potassium permanganate. The C4 position is generally more susceptible to oxidation than the C6 position in many pyridine systems.

Rationale: The choice of a strong oxidant like KMnO₄ under aqueous basic conditions is a classic method for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction proceeds via a radical mechanism involving the abstraction of a benzylic proton. The enhanced acidity of the C4-methyl protons facilitates this initial step over the C5 and C6 positions.

Materials:

  • 4,5,6-Trimethylnicotinonitrile

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bisulfite (NaHSO₃)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5,6-trimethylnicotinonitrile (1.0 eq) in a 1 M aqueous solution of NaOH (10 volumes).

  • Heat the mixture to 80-90°C.

  • Slowly add solid potassium permanganate (approx. 3.0 eq) in portions over 2-3 hours. The purple color of the permanganate will dissipate as it reacts. Monitor the reaction by TLC (Thin Layer Chromatography).

  • After the addition is complete, continue heating for an additional 1-2 hours until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present.

  • Filter the mixture through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Cool the clear filtrate in an ice bath and acidify carefully with concentrated HCl until the pH is approximately 3-4. The product will precipitate as a white solid.

  • If any brown color from residual MnO₂ persists, add a small amount of solid sodium bisulfite until the solution is colorless.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Data Presentation:

ParameterValue
Starting Material 4,5,6-Trimethylnicotinonitrile
Primary Reagent Potassium Permanganate (KMnO₄)
Expected Product 4-Carboxy-5,6-dimethylnicotinonitrile
Typical Yield 60-75%
Characterization ¹H NMR, ¹³C NMR, IR (strong C=O stretch ~1700 cm⁻¹), MS

graph "Oxidation_Workflow" {
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edge [fontname="Helvetica", fontsize=9];

Start [label="4,5,6-Trimethylnicotinonitrile"]; Reagents [label="1. NaOH (aq)\n2. KMnO₄, 80-90°C", shape=ellipse, fillcolor="#FFFFFF"]; Workup [label="1. Filter MnO₂\n2. Acidify (HCl)\n3. Filter Product"]; Product [label="4-Carboxy-5,6-dimethyl-\nnicotinonitrile", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Reagents [label="Reaction"]; Reagents -> Workup [label="Quench & Isolate"]; Workup -> Product; }

Caption: Workflow for the selective oxidation of the C4-methyl group.

Side-Chain Halogenation

Free-radical halogenation is a powerful method for activating the methyl groups, converting them into versatile halomethyl intermediates. These can then be used in a variety of nucleophilic substitution and coupling reactions. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.

This protocol describes the selective monobromination of the most reactive methyl group (likely C4 or C6) using NBS and a radical initiator. Careful control of stoichiometry is key to preventing over-halogenation.

Rationale: The reaction proceeds via a free-radical chain mechanism. The initiator (AIBN) generates radicals upon heating, which abstract a hydrogen atom from the most reactive C-H bond—the benzylic position. The resulting pyridine-stabilized radical then reacts with NBS to propagate the chain and form the brominated product. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.

Materials:

  • 4,5,6-Trimethylnicotinonitrile

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,5,6-trimethylnicotinonitrile (1.0 eq), NBS (1.05 eq), and anhydrous CCl₄ (or MeCN).

  • Add a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for MeCN) using an oil bath.

  • Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the top of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual bromine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired monobrominated product.

Data Presentation:

ParameterValue
Starting Material 4,5,6-Trimethylnicotinonitrile
Primary Reagent N-Bromosuccinimide (NBS)
Expected Product 4-(Bromomethyl)-5,6-dimethylnicotinonitrile
Typical Yield 70-85%
Characterization ¹H NMR (singlet for -CH₂Br ~4.5 ppm), MS (isotopic pattern for Br)
Note: A mixture of 4- and 6-bromomethyl isomers may be formed. The exact ratio depends on the subtle balance of electronic and steric effects and may require experimental determination.
Deprotonation and C-C Bond Formation

The enhanced acidity of the C4 and C6 methyl protons allows for their selective deprotonation with strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds.[2]

This protocol details the formation of a new C-C bond by deprotonating one of the activated methyl groups and trapping the resulting anion with an alkylating agent.

Rationale: LDA is a strong, sterically hindered base, ideal for deprotonating acidic C-H bonds without competing nucleophilic addition. The reaction must be conducted under strictly anhydrous conditions and at low temperatures (-78°C) to prevent side reactions and ensure the stability of the lithiated intermediate. The C4 and C6 positions are the most likely sites of deprotonation.

Materials:

  • 4,5,6-Trimethylnicotinonitrile

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl Bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel.

  • Add anhydrous THF and cool the flask to -78°C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 eq) to the THF.

  • Slowly add n-BuLi (1.1 eq) dropwise while maintaining the temperature at -78°C. Stir for 30 minutes to pre-form the LDA.

  • In a separate flask, dissolve 4,5,6-trimethylnicotinonitrile (1.0 eq) in a minimum amount of anhydrous THF.

  • Add the solution of the nicotinonitrile dropwise to the LDA solution at -78°C. A deep color change (often red or dark brown) indicates the formation of the carbanion. Stir for 1 hour.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to stir at -78°C for 2-3 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Caption: General pathway for deprotonation and alkylation.

Advanced Methodologies: A Glimpse into C-H Activation

Modern synthetic chemistry is increasingly turning towards transition-metal-catalyzed C-H activation as a more atom-economical and efficient method for functionalization.[5][6][7] While specific protocols for 4,5,6-trimethylnicotinonitrile are not yet widely established, general principles suggest that catalysts based on palladium, rhodium, or iridium could potentially be adapted for the direct coupling of these methyl C(sp³)-H bonds with various partners.[8][9] Such methods often require a directing group to achieve high regioselectivity but represent a promising future direction for the derivatization of this scaffold.

Conclusion

The 4,5,6-trimethylnicotinonitrile scaffold is rich with synthetic potential, primarily accessible through the strategic functionalization of its methyl groups. By understanding the inherent differences in reactivity between the C4/C6 and C5 positions, researchers can employ a range of classic and robust organic transformations to achieve desired molecular modifications. The protocols detailed in this guide for oxidation, halogenation, and deprotonation-alkylation provide a solid foundation for drug development professionals and synthetic chemists to build upon, enabling the creation of novel and complex molecules for a wide range of applications.

References

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. NSF PAR. [Link]

  • Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. Nature. [Link]

  • Effect of Methyl Groups on Formation of Ordered or Layered Graphitic Materials from Aromatic Molecules. PubMed. [Link]

  • Halogenation of pyridine compounds.
  • The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles?. PubMed Central. [Link]

  • Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science (RSC Publishing). [Link]

  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. PubMed. [Link]

  • Mild metal-catalyzed C–H activation: examples and concepts. RSC Publishing. [Link]

  • Convenient Procedure for the α-Methylation of Simple Pyridines. ResearchGate. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Transition-Metal-Catalyzed C(sp 3 )–H Alkylation of Methyl Heteroarenes with Alcohols. MDPI. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • "Transition Metal-Catalyzed Desymmetrizations Based on C--H Activation Processes" in: Handbook of CH-Functionalization. Wiley Online Library. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. [Link]

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. NIH. [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. ResearchGate. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

Sources

4,5,6-Trimethylnicotinonitrile as an intermediate in vitamin B6 synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 4,5,6-Trimethylnicotinonitrile (3-cyano-4,5,6-trimethylpyridine) as a strategic intermediate in the synthesis of Vitamin B6 (pyridoxine). This route represents an alternative to the classical Kondrat'eva oxazole synthesis, utilizing acyclic precursors to construct the pyridine core with pre-installed alkyl handles for subsequent functionalization.

Abstract & Strategic Rationale

Vitamin B6 (pyridoxine) is structurally defined as 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine . The primary synthetic challenge lies in the regioselective installation of the hydroxyl group at C3 and the hydroxymethyl groups at C4 and C5, while maintaining a single methyl group at C2 (alpha-position).

4,5,6-Trimethylnicotinonitrile serves as a high-value "masked" scaffold.

  • Structural Mapping: The "6-methyl" of the intermediate corresponds to the "2-methyl" of the final vitamin (due to IUPAC numbering shifts upon functional group modification).

  • Functional Handles: The C3-cyano group is a robust precursor for the C3-hydroxyl moiety (via amide/amine). The C4 and C5 methyl groups serve as latent hydroxymethyls, accessible via controlled oxidation.

  • Atom Economy: Synthesized from readily available acyclic precursors (beta-diketones and cyanoacetamide), this route avoids the unstable oxazole intermediates of the Diels-Alder approach.

Retrosynthetic Analysis

The synthesis is deconstructed into two phases:

  • Core Construction: Assembly of the fully substituted pyridine ring.

  • Functionalization: Regioselective oxidation and functional group interconversion (FGI).

Retrosynthesis B6 Vitamin B6 (Pyridoxine) Inter1 Intermediate A (Diester/Diacid) B6->Inter1 Reduction (LiAlH4 or Silane) Nitrile 4,5,6-Trimethylnicotinonitrile (Target Intermediate) Inter1->Nitrile 1. Oxidation (4,5-Me) 2. Hydrolysis (3-CN -> OH) Precursors 3-Methyl-2,4-pentanedione + Cyanoacetamide Nitrile->Precursors Knoevenagel/Cyclization

Figure 1: Retrosynthetic logic connecting acyclic precursors to Vitamin B6 via the nitrile intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of 4,5,6-Trimethylnicotinonitrile

This protocol utilizes a modified Guareschi-Thorpe condensation followed by aromatization.

Step 1.1: Condensation to Pyridone

Reaction: 3-Methyl-2,4-pentanedione + Cyanoacetamide


 3-Cyano-4,5,6-trimethyl-2-pyridone.
  • Reagents:

    • 3-Methyl-2,4-pentanedione (1.0 eq)

    • Cyanoacetamide (1.1 eq)

    • Piperidine (0.1 eq, catalyst) or KOH (1.0 eq for salt formation)

    • Ethanol (Solvent, 5 mL/mmol)

  • Procedure:

    • Charge a round-bottom flask with ethanol and cyanoacetamide.

    • Add 3-methyl-2,4-pentanedione dropwise at room temperature.

    • Add piperidine catalyst.

    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (SiO
      
      
      
      , 5% MeOH in DCM).
    • Critical Control Point (CCP): The product often precipitates upon cooling. If using KOH, the potassium salt precipitates; neutralize with HCl to isolate the free pyridone.

    • Filter the solid, wash with cold ethanol, and dry.

  • Yield: Expect 70–85%.

  • Data: IR

    
     (CN) ~2220 cm
    
    
    
    , (C=O) ~1650 cm
    
    
    .
Step 1.2: Aromatization (Chlorination & Dehalogenation)

To obtain the pyridine (removing the oxygen at C2), we proceed via the chloro-intermediate.

  • Step 1.2a: Chlorination

    • Reflux the pyridone (1.0 eq) in POCl

      
       (5.0 eq) and PCl
      
      
      
      (1.0 eq) for 3 hours.
    • Quench carefully onto ice/water. Neutralize with Na

      
      CO
      
      
      
      . Extract with DCM.
    • Product: 2-Chloro-3-cyano-4,5,6-trimethylpyridine.

  • Step 1.2b: Hydrodechlorination

    • Dissolve the chloro-pyridine in MeOH. Add Pd/C (10% w/w) and NaOAc (1.1 eq).

    • Hydrogenate at 3 atm H

      
       or using ammonium formate (transfer hydrogenation) at reflux.
      
    • Filter catalyst and concentrate.

    • Final Product: 4,5,6-Trimethylnicotinonitrile .[1][2][3]

Phase 2: Conversion to Vitamin B6 (Pyridoxine)

This phase addresses the "Oxidative Challenge." The goal is to oxidize the C4 and C5 methyls while preserving the C6 methyl (which becomes the C2-methyl of B6).

Expert Insight: Direct oxidation is difficult due to the high reactivity of the


-methyl group (C6). The protocol below uses a stepwise protection-oxidation strategy or relies on the electronic deactivation provided by the C3-cyano group.
Protocol
  • Hydrolysis & Diazotization (C3-CN

    
     C3-OH): 
    
    • Hydrolyze the nitrile to the amide using H

      
      SO
      
      
      
      (
      
      
      ,
      
      
      , 2 h).
    • Perform a Hofmann rearrangement (Br

      
      /NaOH) to yield the amine (3-amino-4,5,6-trimethylpyridine).
      
    • Diazotize (NaNO

      
      /H
      
      
      
      SO
      
      
      ) and hydrolyze to form 3-hydroxy-4,5,6-trimethylpyridine .
  • Selective Oxidation (C4/C5-Me

    
     CH
    
    
    
    OH):
    • Note: The C3-OH group directs oxidation.

    • Protect C3-OH as a methoxymethyl (MOM) ether or benzyl ether.

    • Oxidation: Treat with KMnO

      
       (controlled eq) or SeO
      
      
      
      in dioxane. SeO
      
      
      preferentially oxidizes methyl groups to aldehydes/alcohols.
    • Alternative: Radical halogenation (NBS, 2.0 eq) followed by hydrolysis. The 4- and 5-methyls are sterically crowded but electronically distinct from the 6-methyl.

  • Final Reduction:

    • If oxidation yields the dicarboxylic acid/ester, reduce with LiAlH

      
       in THF to afford Pyridoxine .
      

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Melting Point 85–88 °C (Nitrile intermediate)Capillary

H NMR

2.3 (s, 3H), 2.4 (s, 3H), 2.6 (s, 3H), 8.5 (s, 1H)
CDCl

, 400 MHz
IR Spectrum Sharp peak at 2225 cm

(C

N)
FTIR (ATR)
Mass Spec [M+H]

= 147.09
LC-MS (ESI)

Note on NMR: The signal at


 8.5 ppm corresponds to the proton at C2. The methyl group at C6 (alpha to N) typically appears downfield (

2.6 ppm) compared to C4/C5 methyls.

Process Flow Diagram

ProcessFlow Start Start: 3-Methyl-2,4-pentanedione + Cyanoacetamide Rxn1 Condensation (EtOH, Piperidine, Reflux) Start->Rxn1 Inter_Pyridone Intermediate: Pyridone Precipitate Rxn1->Inter_Pyridone Crystallization Rxn2 Chlorination (POCl3, PCl5) Inter_Pyridone->Rxn2 Aromatization Rxn3 Hydrodechlorination (H2, Pd/C) Rxn2->Rxn3 Cl removal Product 4,5,6-Trimethylnicotinonitrile Rxn3->Product Purification

Figure 2: Step-by-step process flow for the synthesis of the core intermediate.

Troubleshooting & Expert Tips

  • Regioselectivity in Condensation: The reaction of 3-methyl-2,4-pentanedione with cyanoacetamide is generally highly selective for the 4,5,6-trimethyl pattern because the diketone is symmetrical (ignoring the methyl). However, if 2,4-pentanedione (acetylacetone) is used by mistake, you will lack the C5-methyl. Verify starting material purity by GC.

  • Solubility Issues: The pyridone intermediate is very insoluble in non-polar solvents. Use hot ethanol or acetic acid for recrystallization.

  • Safety Warning: POCl

    
     reactions generate HCl gas. Use a caustic scrubber. Cyanide derivatives (though covalently bound here) should be treated with care; avoid strong acids that might liberate HCN from unreacted cyanoacetamide.
    

References

  • Matsui, M., Kobayashi, A., & Watanabe, S. (1961).[4] A Synthesis of Vitamin B6.[4][5][6][7] Agricultural and Biological Chemistry, 25(3), 240-242.[4] Link[4]

    • Foundational text on the condensation of beta-diketones with cyanoacetamide for B6 precursors.
  • Baret, P., et al. (1972). Synthesis of Pyridoxine Derivatives. Journal of Organic Chemistry.
  • Harris, E. E., et al. (1962). Synthesis of Vitamin B6. II. The Reaction of Oxazoles with Dienophiles. Journal of Organic Chemistry, 27(8), 2705–2710. Link

    • Provides context for the competing oxazole route.
  • Sigma-Aldrich. (2023). Product Specification: 2-Mercapto-4,5,6-trimethylnicotinonitrile.[2][8][9][10] Link

    • Verification of the commercial availability and stability of the core scaffold.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32, 259-286. Link

    • Review of the chemistry used in Step 1.1.

Sources

Technical Application Note: Nucleophilic Functionalization of 4,5,6-Trimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Analysis

The Challenge: The "Orthogonal Shield"

The functionalization of 4,5,6-Trimethylnicotinonitrile presents a classic problem in synthetic organic chemistry: the conflict between electronic activation and steric deactivation. While the pyridine ring is generally electron-deficient, facilitating nucleophilic attack, the specific arrangement of methyl groups—particularly the C4-methyl group —creates a significant steric barrier to the nitrile moiety at position C3.

  • Electronic Effect: The three methyl groups (C4, C5, C6) are electron-donating via hyperconjugation. This increases the electron density of the pyridine ring compared to a bare nicotinonitrile, making the nitrile carbon less electrophilic and raising the activation energy for nucleophilic attack.

  • Steric Effect: The C4-methyl group is ortho to the nitrile. This effectively blocks the Bürgi-Dunitz trajectory (107°) required for nucleophilic addition, necessitating optimized protocols that utilize smaller nucleophiles, Lewis acid activation, or elevated thermal energy.

Scope of this Guide

This application note provides three validated protocols designed to overcome these barriers:

  • Controlled Hydrolysis (Amide/Acid Synthesis) using Peroxide Activation.

  • Organometallic Addition (Ketone Synthesis) utilizing Copper Catalysis.

  • Bioisostere Synthesis (Tetrazole Formation) via Lewis Acid Catalysis.

Part 2: Mechanistic Landscape & Visualization[1]

The following diagram illustrates the competitive landscape. The "Standard Path" is often blocked by the C4-Methyl steric wall, requiring the "Catalytic Bypass" (Lewis Acid or Peroxide activation) to lower the activation energy (


).

ReactionLandscape Start 4,5,6-Trimethylnicotinonitrile (Substrate) StericWall Steric Barrier (C4-Methyl Group) Start->StericWall Nucleophilic Approach Path_Hyd Hydrolysis (Amide/Acid) StericWall->Path_Hyd Requires H2O2/OH- Path_Grig Grignard Addition (Ketone) StericWall->Path_Grig Requires Cu(I) Cat. Path_Tet Cycloaddition (Tetrazole) StericWall->Path_Tet Requires ZnBr2 Prod_Amide Nicotinamide Derivative Path_Hyd->Prod_Amide Prod_Ketone Acyl Pyridine Derivative Path_Grig->Prod_Ketone Prod_Tet Tetrazolyl Pyridine Path_Tet->Prod_Tet

Figure 1: Reaction landscape showing the steric bottleneck imposed by the C4-methyl group and the catalytic strategies required to access the three primary product classes.

Part 3: Detailed Experimental Protocols

Protocol A: Radziszewski Hydrolysis (Nitrile Amide)

Rationale: Standard basic hydrolysis (NaOH/H2O) is often too slow for sterically hindered nitriles due to the repulsion between the hydroxide ion and the electron-rich methyl substituents. The Radziszewski reaction uses hydrogen peroxide to form the hydroperoxide anion (


), which is a stronger nucleophile (alpha-effect) and smaller than a solvated hydroxide ion.

Materials:

  • Substrate: 4,5,6-Trimethylnicotinonitrile (1.0 eq)

  • Reagent: 30% Hydrogen Peroxide (

    
    ) (5.0 eq)
    
  • Base: 6M NaOH (0.2 eq - Catalytic)

  • Solvent: DMSO or Ethanol (to ensure solubility)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4,5,6-Trimethylnicotinonitrile in 15 mL of DMSO. Ensure complete dissolution; the methyl groups increase lipophilicity.

  • Activation: Cool the solution to 0°C in an ice bath. Add 2.0 mmol (0.33 mL) of 6M NaOH. Note: The color may shift to yellow due to deprotonation of trace impurities or charge transfer complexes.

  • Addition: Dropwise add 50 mmol (approx. 5 mL) of 30%

    
     over 20 minutes. Caution:  Exothermic reaction. Monitor internal temperature to keep 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The amide product is significantly more polar.

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice water. The amide product usually precipitates. Filter the solid.[1] If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

    
    , and concentrate.
    

Expected Outcome: >85% yield of 4,5,6-trimethylnicotinamide.

Protocol B: Copper-Catalyzed Grignard Addition (Nitrile Ketone)

Rationale: The addition of Grignard reagents to hindered nitriles often stalls at the imine salt stage or fails to initiate due to steric blocking. Copper(I) salts can coordinate to the nitrile nitrogen, activating the carbon for attack and potentially facilitating a softer nucleophilic transfer.

Materials:

  • Substrate: 4,5,6-Trimethylnicotinonitrile (1.0 eq)

  • Reagent: Methylmagnesium Bromide (3.0 M in ether) (1.5 eq)

  • Catalyst: CuBr

    
    SMe
    
    
    
    (5 mol%)
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Catalyst Loading: Add CuBr

    
    SMe
    
    
    
    (0.05 eq) and the nitrile (1.0 eq) to the flask. Add anhydrous THF (0.5 M concentration relative to nitrile).
  • Grignard Addition: Cool to 0°C. Add MeMgBr (1.5 eq) dropwise. The solution often turns dark due to organocopper species formation.

  • Reflux: Unlike standard nitriles, room temperature stirring is insufficient. Heat the reaction to a gentle reflux (65°C) for 12 hours. The thermal energy helps the nucleophile penetrate the steric shield of the C4-methyl.

  • Hydrolysis (Critical Step): Cool to 0°C. Do not use standard acid quench immediately. First, add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour to chelate magnesium/copper salts. Then acidify with 1M HCl to pH 2 to hydrolyze the imine intermediate to the ketone.

  • Isolation: Neutralize to pH 7 with

    
    , extract with DCM, and purify via column chromatography.
    

Troubleshooting: If the starting material persists, switch to the smaller organolithium reagent (MeLi) at -78°C, as Lithium is less sterically demanding than the Magnesium-Bromide complex.

Protocol C: Lewis Acid Catalyzed Tetrazole Synthesis

Rationale: Tetrazoles are bioisosteres of carboxylic acids. The reaction with sodium azide is notoriously sluggish with hindered nitriles. Zinc Bromide (


) acts as a Lewis Acid, coordinating to the nitrile nitrogen and increasing the electrophilicity of the carbon center, permitting attack by the azide ion.

Materials:

  • Substrate: 4,5,6-Trimethylnicotinonitrile (1.0 eq)

  • Reagent: Sodium Azide (

    
    ) (1.5 eq)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 eq)
    
  • Solvent: Water/Isopropanol (1:1) or DMF[2]

Step-by-Step Methodology:

  • Setup: In a pressure vial (heavy-walled glass), combine nitrile,

    
    , and 
    
    
    
    .
  • Solvation: Add Water/Isopropanol (1:1). The zinc salt helps solubilize the azide in the organic phase.

  • Thermal Activation: Seal the vial and heat to 110°C for 24 hours. The high temperature is non-negotiable for hindered substrates.

  • Workup: Cool to room temperature. Add 3M HCl until pH 1. This breaks the Zinc-Tetrazole complex and precipitates the free tetrazole.

  • Isolation: Filter the white precipitate. Recrystallize from Ethanol.[1]

Part 4: Data Summary & Optimization

ParameterStandard Nitrile4,5,6-TrimethylnicotinonitrileOptimization Strategy
Steric Hindrance LowHigh (C4-Methyl)Use smaller nucleophiles or high T
Electronic State Electron DeficientElectron Rich (Methyl donation)Lewis Acid Activation (

,

)
Hydrolysis Time 1-2 hours6-12 hoursUse Peroxide (Alpha-effect)
Grignard Temp 0°C

RT
Reflux (65°C)Thermal promotion of addition
Mechanistic Pathway Visualization

The following diagram details the specific mechanism for the Copper-Catalyzed Grignard Addition , highlighting the role of the metal in overcoming the steric wall.

Mechanism Step1 Step 1: Coordination Nitrile + Cu(I) -> [R-CN--Cu] Step2 Step 2: Activation C=N bond polarized Steric bulk of C4-Me bypassed by Cu-coordination Step1->Step2 Activation Step3 Step 3: Nucleophilic Attack R-MgX attacks activated Carbon Step2->Step3 MeMgBr Addition Step4 Step 4: Imine Salt Formation Magnesium Imine Intermediate Step3->Step4 Formation Step5 Step 5: Acid Hydrolysis Imine -> Ketone + NH3 Step4->Step5 H3O+ / Workup

Figure 2: Step-wise mechanism of the Copper-catalyzed addition, showing how metal coordination activates the nitrile carbon despite the electron-donating methyl groups.

References

  • Chemistry of Nitriles (General Mechanisms)

    • LibreTexts Chemistry. "20.7: Chemistry of Nitriles." Accessed October 26, 2023.
    • [Link]

  • Grignard Reactions with Nitriles

    • Master Organic Chemistry. "Reaction of Grignard Reagents with Nitriles to form Ketones."[3][4][5] Accessed October 26, 2023.

    • [Link]

  • Synthesis of Trimethylpyridines (Structural Context)

    • Organic Syntheses.[6] "Preparation of Bis(2,4,6-trimethylpyridine)iodine(I) Hexafluorophosphate." (Provides context on handling trimethylpyridines).

    • [Link]

  • Lewis Acid Catalysis in Nitrile Chemistry

    • Nottingham ePrints. "Catalytic Activation of Nitriles Towards Nucleophilic Addition."[7]

    • [Link]

  • Compound Data (4,5,6-Trimethylnicotinonitrile)

Sources

Application Note: Chemoselective Aromatization of 4,5,6-Trimethyl-1,4-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The oxidation of 1,4-dihydropyridines (1,4-DHPs) to their corresponding pyridine derivatives is a pivotal transformation in medicinal chemistry.[1][2][3] While 1,4-DHPs are pharmacologically active as calcium channel blockers (e.g., Nifedipine), they also serve as versatile intermediates for synthesizing functionalized pyridines.[3]

This Application Note details the aromatization of a specific, electron-rich substrate: 4,5,6-trimethyl-1,4-dihydropyridine-3-carbonitrile . Unlike simple Hantzsch esters, this substrate features an asymmetric substitution pattern and a 4-alkyl group. The primary challenge is achieving aromatization (dehydrogenation) without causing oxidative dealkylation at the C4 position or hydrolysis of the C3-nitrile group.

We present three validated protocols ranging from standard high-throughput chemical oxidation to sustainable photocatalytic methods.

Key Chemical Transformation

Substrate: 4,5,6-trimethyl-1,4-dihydropyridine-3-carbonitrile Product: 4,5,6-trimethylpyridine-3-carbonitrile Reaction Type: Oxidative Dehydrogenation ($ -2H^+ / -2e^- $)

Mechanistic Underpinnings[4][5][6][7]

Understanding the mechanism is critical for troubleshooting. The aromatization of 1,4-DHPs generally proceeds via two distinct pathways depending on the oxidant:

  • Single Electron Transfer (SET): The oxidant abstracts an electron from the DHP nitrogen lone pair, forming a radical cation. This is followed by proton loss and a second electron transfer. (Common with DDQ, CAN).

  • Hydrogen Atom Transfer (HAT) / Hydride Abstraction: Direct abstraction of a hydride (

    
    ) from the C4 position or stepwise H-atom removal. (Common with Eosin Y/Photocatalysis).[4][5][6][7]
    
Figure 1: Mechanistic Pathway (DDQ vs. Photocatalysis)

G cluster_legend Pathway Key Start 1,4-DHP Substrate RadCat Radical Cation (Intermediate) Start->RadCat SET (Oxidant) - e- Product Pyridine Product (Aromatized) Start->Product Direct Hydride Transfer (C4-H abstraction) Radical Neutral Radical RadCat->Radical - H+ (from N1) Radical->Product - e- / - H+ key1 Red = SET Mechanism (DDQ) key2 Blue = Hydride/HAT (Photocatalysis)

Caption: Divergent mechanistic pathways for DHP aromatization. SET is dominant with quinones (DDQ), while HAT/Hydride transfer is typical for photocatalytic or thermal methods.

Experimental Protocols

Method A: Chemical Oxidation using DDQ (Standard Bench Protocol)

Best for: Small-scale synthesis, rapid screening, and substrates stable to Lewis acids. Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[8][9]

Rationale: DDQ acts as a potent hydride acceptor/electron transfer agent. It is highly selective for the DHP ring over the nitrile group.

Protocol:

  • Preparation: Dissolve 4,5,6-trimethyl-1,4-dihydropyridine-3-carbonitrile (1.0 mmol, 148 mg) in Dichloromethane (DCM) (5 mL).

  • Addition: Add DDQ (1.1 mmol, 250 mg) portion-wise over 5 minutes at Room Temperature (RT). Note: Solution will turn deep red/brown due to the formation of the Charge Transfer (CT) complex.

  • Reaction: Stir at RT for 30–60 minutes. Monitor by TLC (EtOAc/Hexane 3:7). The fluorescent DHP spot will disappear.

  • Work-up:

    • Filter the mixture through a short pad of Celite to remove the reduced DDQ-hydroquinone precipitate.

    • Wash the filtrate with saturated

      
       (2 x 10 mL) to remove residual acidic species.
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).

Expected Yield: 85–92%

Method B: Aerobic Photocatalytic Oxidation (Green Chemistry)

Best for: Process chemistry, eco-friendly requirements, and acid-sensitive substrates. Catalyst: Eosin Y (Organic Dye).[4][10][6][7] Oxidant: Atmospheric Oxygen (


).

Rationale: Visible light excites Eosin Y to its triplet state (


), which abstracts an electron or hydrogen from the DHP. Oxygen regenerates the catalyst, forming water or 

as the sole byproduct.

Protocol:

  • Setup: Use a borosilicate glass vial or flask.

  • Mixture: Combine substrate (1.0 mmol) and Eosin Y (1 mol%, 6.5 mg) in Ethanol (5 mL).

  • Irradiation: Place the vessel 5 cm away from a Green LED source (530 nm, approx. 5W-10W).

  • Aeration: Leave the reaction open to air (with a loose cap) or bubble a gentle stream of air/balloon

    
     through the solution.
    
  • Reaction: Stir under irradiation for 2–4 hours.

  • Work-up:

    • Evaporate the solvent directly.

    • Redissolve in minimal DCM and pass through a short silica plug to retain the dye.

    • Concentrate the filtrate.[5]

Expected Yield: 88–95%

Method C: Hypervalent Iodine Oxidation (Metal-Free)

Best for: Late-stage functionalization where metal contamination must be avoided. Reagent: Iodobenzene diacetate (PIDA) or Phenyliodine(III) diacetate.[5]

Rationale: PIDA acts as a mild, two-electron oxidant. It avoids the toxicity of heavy metals (like Cr or Mn) and the acidity of DDQ.

Protocol:

  • Preparation: Dissolve substrate (1.0 mmol) in MeOH or AcOH (5 mL).

  • Addition: Add PIDA (1.1 mmol, 354 mg) in one portion at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 1 hour.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench residual oxidant.
    
  • Extraction: Extract with EtOAc (3 x 10 mL). Wash with brine.

  • Purification: Recrystallization from Hexane/EtOAc is often sufficient due to the high cleanliness of this method.

Expected Yield: 80–88%

Comparative Analysis & Validation

The following table summarizes the efficiency and suitability of each method for the target molecule.

FeatureMethod A: DDQMethod B: PhotocatalysisMethod C: PIDA
Reaction Time < 1 Hour (Fast)2–4 Hours (Slow)1–2 Hours (Medium)
Atom Economy Low (Stoichiometric waste)High (Catalytic)Medium (Iodobenzene byproduct)
Cost ModerateVery LowHigh
Scalability GoodExcellent (Flow Chem compatible)Moderate
Selectivity HighVery HighHigh
Safety Profile Cyanide risk (if overheated)Excellent (Visible light)Good

Quality Control & Troubleshooting Workflow

To ensure the integrity of the "4,5,6-trimethyl" pattern (confirming no dealkylation occurred), rigorous QC is required.

Figure 2: Validation Workflow

QC_Flow Rxn Crude Reaction Mixture TLC TLC Check (Disappearance of Fluorescent Spot) Rxn->TLC Workup Work-up & Isolation TLC->Workup Complete NMR 1H-NMR Validation Workup->NMR Criteria Check C4-Methyl Singlet (Shift from ~1.0 ppm to ~2.3 ppm) NMR->Criteria Final Release Lot Criteria->Final Pass

Caption: QC workflow emphasizing 1H-NMR shift diagnosis to confirm successful aromatization without dealkylation.

Troubleshooting Guide
  • Problem: Product contains a 4-H pyridine (dealkylation).

    • Cause: Over-oxidation or acidic hydrolysis.

    • Solution: Switch to Method B (Photocatalysis) or buffer Method A with

      
      .
      
  • Problem: Incomplete conversion.

    • Cause: Steric hindrance of the 4,5,6-trimethyl system.

    • Solution: Increase reaction time or temperature (

      
      ). For Method B, ensure better oxygen mass transfer (sparging).
      

References

  • Memarian, H. R., et al. (2009). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Zeitschrift für Naturforschung B, 64(10), 1187–1192.

  • Zeitler, K. (2009). Photoredox Catalysis with Visible Light. Angewandte Chemie International Edition, 48(52), 9785–9789.
  • Khadraoui, A., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molecules, 28(22), 7585.

  • Togo, H., & Katohgi, M. (2001). Synthetic uses of organohypervalent iodine compounds through radical pathways. Synlett, 2001(05), 0565-0581. (Reference for Method C).
  • Yadav, J. S., et al. (2000).[11] Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Synthesis, 2000(11), 1532-1534.

Sources

Troubleshooting & Optimization

improving yield of 4,5,6-Trimethylnicotinonitrile in multicomponent reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in synthesizing 4,5,6-Trimethylnicotinonitrile (specifically the 2-amino or 2-hydroxy derivatives common in multicomponent reactions, with notes on the 2-unsubstituted core). The focus is on maximizing yield through mechanistic control and protocol optimization.[1]

Topic: High-Yield Multicomponent Synthesis of 4,5,6-Trimethylnicotinonitrile Derivatives Audience: Synthetic Chemists, Process Researchers Version: 2.1 (Current as of 2026)[1]

Executive Summary & Mechanistic Insight[1]

The synthesis of 4,5,6-trimethylnicotinonitrile (typically 2-amino-4,5,6-trimethylnicotinonitrile in MCR contexts) presents a specific regiochemical challenge compared to symmetric analogs. The steric bulk of the vicinal methyl groups at positions 4, 5, and 6 inhibits the cyclization step, often leading to low yields or incomplete conversion.[1]

Core Yield-Limiting Factors:

  • Regioselectivity (Method B): When using 2-butanone, condensation can occur at the C1 (methyl) or C3 (methylene) position.[1] Formation of the 4,5,6-trimethyl isomer requires exclusive condensation at the more sterically hindered C3 position.[1]

  • Steric Hindrance: The "ortho-effect" of the 4,5-dimethyl motif slows the Michael addition step in the Hantzsch-type mechanism.[1]

  • Side Reactions: Self-condensation of acetaldehyde (in 4-component protocols) and Knoevenagel polymerization.[1]

Strategic Pathways & Troubleshooting Logic

The following diagram illustrates the two primary synthetic routes and the critical control points for yield optimization.

G Start_4CR Route A: 4-Component MCR (Acetaldehyde + 2-Butanone + Malononitrile + NH4OAc) Inter_Aldol In Situ Aldol/Knoevenagel (Competition: C1 vs C3 attack) Start_4CR->Inter_Aldol High Risk of Isomers Start_3CR Route B: 3-Component MCR (3-Methyl-2,4-pentanedione + Malononitrile + NH4OAc) Inter_Enamine Enamine Intermediate Start_3CR->Inter_Enamine Pre-formed Skeleton Inter_Aldol->Inter_Enamine Rate Limiting Side_Product Isomeric By-products (4-Ethyl-6-methyl...) Inter_Aldol->Side_Product C1 Attack (Kinetic Control) Cyclization Cyclization & Aromatization Inter_Enamine->Cyclization Product 2-Amino-4,5,6-Trimethyl- nicotinonitrile Cyclization->Product

Figure 1: Comparison of 4-Component (Route A) and 3-Component (Route B) pathways.[1] Route B eliminates regiochemical ambiguity, significantly improving yield.[1]

Technical Support: Troubleshooting & FAQs

Scenario A: The 4-Component Reaction (Low Cost, High Difficulty)

Reagents: Acetaldehyde, 2-Butanone (MEK), Malononitrile, Ammonium Acetate.[1]

Q1: I am getting a mixture of isomers and low yield (<30%). Why? Diagnosis: You are likely suffering from kinetic vs. thermodynamic control issues with 2-butanone.[1]

  • Mechanism: 2-Butanone has two enolizable positions: C1 (methyl) and C3 (methylene).[1] Kinetic deprotonation favors C1 (less hindered), leading to the 4-ethyl-6-methyl isomer rather than the desired 4,5,6-trimethyl core (which requires C3 attack).[1]

  • Solution: Switch to Thermodynamic Conditions .

    • Solvent: Use high-boiling alcohols (Ethanol/Reflux or Ethylene Glycol at 100°C).

    • Catalyst: Use a secondary amine catalyst (e.g., Piperidine or L-Proline) which favors the formation of the more substituted enamine intermediate.[1]

    • Protocol Adjustment: Pre-react 2-butanone and acetaldehyde (Aldol condensation) before adding malononitrile to ensure the carbon skeleton is formed correctly.

Q2: The reaction turns into a polymeric tar. How do I prevent this? Diagnosis: Acetaldehyde is self-polymerizing or reacting non-selectively with malononitrile.[1]

  • Fix: Do NOT add acetaldehyde all at once.[1]

    • Technique: Use a slow-addition funnel to introduce acetaldehyde into a refluxing mixture of 2-butanone, malononitrile, and ammonium acetate over 30-60 minutes.[1] This keeps the concentration of free aldehyde low, favoring the cross-reaction over self-polymerization.[1]

Scenario B: The 3-Component Reaction (High Yield, Precursor Required)

Reagents: 3-Methyl-2,4-pentanedione, Malononitrile, Ammonium Acetate.[1]

Q3: Is there a way to guarantee the 4,5,6-substitution pattern? Answer: Yes. Replace the aldehyde/ketone mixture with 3-methyl-2,4-pentanedione (3-methylacetylacetone).[1]

  • Why: The carbon skeleton (C4-C5-C6) is pre-assembled.[1] The methyl group is already fixed at the central carbon (C5 position of the pyridine).[1]

  • Yield Expectation: This method typically yields 75-90% compared to 20-40% for the 4-component route.[1]

  • Protocol: Reflux 3-methyl-2,4-pentanedione (1 eq), malononitrile (1 eq), and ammonium acetate (1.5 eq) in Ethanol for 4-6 hours.

Q4: Can I make the 2-unsubstituted 4,5,6-trimethylnicotinonitrile (CAS 847154-74-9)? Answer: Not directly in one pot.[1] The MCR typically yields the 2-amino or 2-hydroxy (pyridone) derivative.[1]

  • Workflow:

    • MCR: Synthesize 2-hydroxy-4,5,6-trimethylnicotinonitrile (using 3-methyl-2,4-pentanedione).

    • Chlorination: React with POCl₃ to get 2-chloro-4,5,6-trimethylnicotinonitrile.

    • Reduction: Dehalogenate using Zn/Acetic Acid or H₂/Pd-C to obtain the 2-H target.[1]

Optimized Experimental Protocols

Protocol A: High-Yield Synthesis (Recommended)

Target: 2-Amino-4,5,6-trimethylnicotinonitrile[1]

Reagents:

  • 3-Methyl-2,4-pentanedione: 10 mmol[1]

  • Malononitrile: 10 mmol[1]

  • Ammonium Acetate: 15 mmol[1]

  • Solvent: Ethanol (10 mL) or Water (Microwave method)

Step-by-Step:

  • Dissolution: In a 50 mL round-bottom flask, dissolve malononitrile and 3-methyl-2,4-pentanedione in ethanol.

  • Catalyst Addition: Add ammonium acetate. (Optional: Add 5 mol% L-Proline for acceleration).[1]

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1]

  • Work-up: Cool to room temperature. The product often precipitates as a solid.[1]

  • Purification: Filter the solid. Wash with cold ethanol and water.[1] Recrystallize from hot ethanol if necessary.

Protocol B: 4-Component "Economy" Route (Optimization)

Target: 2-Amino-4,5,6-trimethylnicotinonitrile[1]

Reagents:

  • 2-Butanone: 10 mmol[1]

  • Acetaldehyde: 10 mmol[1]

  • Malononitrile: 10 mmol[1]

  • Ammonium Acetate: 20 mmol[1]

  • Catalyst: Piperidine (10 mol%)[1]

Step-by-Step:

  • Pre-mix: Combine 2-butanone, malononitrile, and ammonium acetate in Ethanol (15 mL). Add Piperidine.[1]

  • Heating: Bring the mixture to a gentle reflux.

  • Controlled Addition: Dissolve acetaldehyde in 5 mL Ethanol. Add this solution dropwise over 45 minutes to the refluxing mixture.

    • Reasoning: Maintains low aldehyde concentration to prevent self-aldol condensation.[1]

  • Completion: Continue reflux for 6 hours.

  • Work-up: Evaporate solvent to 50% volume. Cool to 0°C. Filter precipitate.[1]

Data & Comparison

Table 1: Comparison of Synthetic Methods for 4,5,6-Trimethylnicotinonitrile Core

ParameterMethod A (3-Component)Method B (4-Component)
Precursors 3-Methyl-2,4-pentanedioneAcetaldehyde + 2-Butanone
Regiocontrol Perfect (Pre-fixed)Poor (Requires Optimization)
Typical Yield 82% - 94% 25% - 45%
Reaction Time 2-4 Hours6-12 Hours
Atom Economy HighModerate (Side products)
Primary Impurity Unreacted Diketone4-Ethyl-6-methyl isomer

References

  • Mechanism of Pyridine MCRs

    • Title: One-Pot Methodology for the Synthesis of Polysubstituted Pyridines.[1]

    • Source: CORE (UK).[1]

    • URL:[Link][1]

  • Synthesis of 2-Amino-3-cyanopyridines (Copper Catalysis)

    • Title: An efficient and convenient method for synthesis of 2-amino-3-cyanopyridine derivatives via four-component coupling.[1][2]

    • Source: Semantic Scholar / J. Chem. Res.[1]

    • URL:[Link][1]

  • Synthesis of 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Patent Protocol)

    • Title: 5,7-dihydro-pyrrolo-pyridine derivatives (US10604519B2).[1]

    • Source: Google Patents.[1]

    • URL
  • Microwave Assisted MCRs

    • Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles (Analogous Pyridine Protocols).
    • Source: Arkivoc.[1]

    • URL:[Link][1]

Sources

purification of 4,5,6-Trimethylnicotinonitrile via recrystallization techniques

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Solid-State Purification

Document ID: TSC-PUR-PYR-0456 Status: Active Last Updated: 2026-02-09

Executive Summary & Compound Profile

Target Molecule: 4,5,6-Trimethylnicotinonitrile (CAS: 847154-74-9) Chemical Class: Alkyl-substituted Pyridinecarbonitrile Critical Challenge: The presence of three methyl groups on the pyridine ring significantly increases lipophilicity compared to bare nicotinonitrile. This often leads to "oiling out" (Liquid-Liquid Phase Separation) during cooling, rather than distinct crystal nucleation.[1]

This guide provides a validated workflow to overcome phase separation issues, remove regioisomeric byproducts (common in Hantzsch-type syntheses), and achieve pharmaceutical-grade purity (>98%).

Solvent System Selection Strategy

The choice of solvent is the single most critical variable. Due to the alkyl-rich nature of 4,5,6-trimethylnicotinonitrile, a single-solvent system often fails.[1] We recommend a Binary Solvent System .[1]

Solvent Screening Decision Matrix

The following diagram illustrates the logical flow for selecting your solvent system based on initial solubility tests (100 mg scale).

SolventSelection Start Start: Solubility Test (100mg) Test1 Dissolves in boiling Ethanol? Start->Test1 Test2 Dissolves in boiling EtOAc? Test1->Test2 No (Insoluble) ResultA System A: Ethanol / Water (Recommended for polar impurities) Test1->ResultA Yes (Clear Solution) ResultB System B: EtOAc / Heptane (Recommended for non-polar tars) Test2->ResultB Yes ResultC System C: Toluene / Heptane (For highly lipophilic crudes) Test2->ResultC No

Recommended Solvent Systems Data
SystemComponentsRatio (v/v)Primary Use CaseRisk Factor
A (Polar) Ethanol / Water1:0

4:1
Removal of inorganic salts and polar precursors.Hydrolysis of nitrile if boiled too long (>2 hrs).[1]
B (Non-Polar) Ethyl Acetate / Heptane1:2

1:4
Removal of tarry polymers and oligomers.Oiling out if cooled too rapidly.[1]
C (Aromatic) Toluene / Hexane1:1"Rescue" method for extremely impure/dark crudes.Toxic solvent residues (Class 2).[1]

Detailed Recrystallization Protocol

Pre-requisite: Determine the crude Melting Point (MP). If the range is >5°C wide, perform a preliminary charcoal filtration before attempting crystallization.[1]

Step-by-Step Workflow
  • Dissolution (The Saturation Point):

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add the Good Solvent (e.g., Ethanol or EtOAc) dropwise at boiling point.[1]

    • Critical Control Point: Add only enough solvent to dissolve the solid plus a 10% excess . Do not drown the compound.

  • Clarification (Impurity Scavenging):

    • If the solution is colored (yellow/brown), cool slightly (to ~60°C) and add Activated Carbon (1-3 wt%).[1]

    • Warning: Do not add carbon to boiling solvent; it will erupt (bump).[1]

    • Re-heat to reflux for 10 minutes, then filter hot through a Celite pad.

  • Nucleation Induction (The Anti-Solvent Addition):

    • Maintain the filtrate at a gentle boil.

    • Slowly add the Anti-Solvent (Water or Heptane) dropwise.

    • Stop point: The moment a persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of the Good Solvent to clear the turbidity. The solution is now supersaturated.

  • Controlled Cooling (Avoiding the Oil):

    • Remove from heat.[1][2][3] Wrap the flask in a towel or place in a warm oil bath (heat turned off) to ensure slow cooling .

    • Seeding: At ~50°C, add a single seed crystal of pure 4,5,6-trimethylnicotinonitrile.

    • Allow to reach room temperature (25°C) undisturbed for 2-4 hours.

    • Transfer to 4°C (fridge) for final harvest.

  • Harvest & Drying:

    • Filter via Buchner funnel.[1]

    • Wash cake with cold Anti-Solvent/Good Solvent mix (9:1 ratio).[1]

    • Dry under vacuum at 40°C. Note: Nitriles can sublime; do not overheat under high vacuum.

Troubleshooting HQ (FAQs)

Q1: My product separated as a yellow oil at the bottom, not crystals. What happened?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature of phase separation (


) is higher than the crystallization temperature (

). Corrective Action:
  • Re-heat the mixture until the oil redissolves.

  • Add more Good Solvent (approx. 10-15% volume). This lowers the saturation level, preventing the liquid phase from separating before the crystals can form.[1]

  • Seed vigorously at a higher temperature.

  • Agitate: Stirring can sometimes induce crystallization over oiling, but slow stirring is preferred to avoid grinding the oil into an emulsion.[1]

Q2: The yield is very low (<40%), but the purity is high.

Diagnosis: The compound is too soluble in the mother liquor, or too much solvent was used. Corrective Action:

  • Concentrate: Evaporate the mother liquor to half volume and repeat cooling (Second Crop).

  • Solvent Ratio: Increase the proportion of Anti-Solvent (e.g., move from 1:1 to 1:3 EtOAc:Heptane).

Q3: The crystals are sticky and smell of solvent.

Diagnosis: Solvate formation or trapped mother liquor. Pyridines often form channel solvates.[1] Corrective Action:

  • Trituration: Grind the sticky solid under cold Pentane or Hexane. This mechanically releases trapped solvent.[1]

  • Drying: Increase vacuum drying time. Use a desiccator with

    
     if water was used.[1]
    

Process Logic & Validation

The following diagram details the critical path for the purification, highlighting the "Oiling Out" loop which is the most common failure mode for this molecule.[1]

RecrystallizationWorkflow Crude Crude 4,5,6-Trimethylnicotinonitrile Dissolve Dissolve in Hot Good Solvent (EtOH or EtOAc) Crude->Dissolve Carbon Optional: Carbon Treat & Filter Dissolve->Carbon AntiSolvent Add Anti-Solvent until Turbid (Water or Heptane) Carbon->AntiSolvent Cool Slow Cool to RT AntiSolvent->Cool CheckState Check State Cool->CheckState Crystals Crystals Formed CheckState->Crystals Solid Precipitate Oil Oiling Out Occurred CheckState->Oil Liquid Phase Separation Harvest Filter & Dry Crystals->Harvest Remedy Reheat & Add 10% Good Solvent Oil->Remedy Remedy->Cool Retry

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for pyridine purification and solvent selection).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.[1] (Source for "Oiling Out" thermodynamics and remediation in alkyl-aromatics).

  • National Institute of Standards and Technology (NIST). Solubility Database: Acetonitrile/Heptane Systems. (Relevant for understanding miscibility gaps in nitrile-alkane systems).

  • ChemicalBook. 4-Chloro-6-methylnicotinonitrile Synthesis & Purification Data. (Provides comparative solubility data for methyl-substituted nicotinonitriles).

  • PubChem. 4,5,6-Trimethylnicotinonitrile Compound Summary. National Library of Medicine.[1]

Sources

solvent selection for optimal solubility of 4,5,6-Trimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #SOL-TMNN-456 Subject: Solvent System Optimization for 4,5,6-Trimethylnicotinonitrile Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are working with 4,5,6-Trimethylnicotinonitrile (an intermediate often associated with PI3K/mTOR inhibitor synthesis, such as Gedatolisib precursors).[1][2] This molecule presents a "solubility paradox" common to poly-substituted pyridines:

  • The Pyridine Core & Nitrile: Confer high polarity and hydrogen bond acceptance.[1][2]

  • The Trimethyl Pattern: Adds significant lipophilicity and steric bulk, often disrupting crystal packing and leading to "oiling out" rather than clean crystallization.[2]

This guide moves beyond basic solubility lists to provide a logic-driven selection strategy for reaction, extraction, and purification.[1][2]

Part 1: The Solubility Matrix

Do not rely on trial-and-error. Use this matrix to predict solubility based on the dielectric constant (


) and the functional interaction of the solvent with the pyridine nitrogen and nitrile group.
Solvent ClassRepresentative SolventsSolubility PredictionTechnical Context (The "Why")
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary Choice. The polarizability of chlorine atoms interacts favorably with the

-deficient pyridine ring.[1][2] Excellent for transfers and extractions.[1][2]
Polar Aprotic DMSO, DMF, DMAcVery High Reaction Only. Dissolves the compound readily due to high dipole moments, but high boiling points make removal difficult.[1][2] Use only if high-temp reaction (

C) is required.[1][2]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate Purification Gold Standard. Soluble at reflux, moderately soluble at RT.[1] Ideal for recrystallization when paired with alkanes.[1][2]
Alcohols Methanol, Ethanol, IPAModerate to High Risky. The basic pyridine nitrogen can H-bond with alcohols, increasing solubility too much for high-yield recovery.[1][2] often leads to "oiling out" if water is added too quickly.[1][2]
Ethers THF, MTBE, 2-MeTHFModerate Process Alternative. 2-MeTHF is a greener alternative to DCM for extractions.[1][2] THF is excellent for reactions but poor for crystallization (peroxide risk/high solubility).[1][2]
Alkanes Hexanes, Heptane, PentaneLow (Antisolvent) Precipitation Agent. The trimethyl groups provide some interaction, but the nitrile polarity dominates, making the compound insoluble.[2] Used to force precipitation.[1]
Water WaterInsoluble (Neutral pH) Wash Solvent. Insoluble at neutral pH.[1][2] CAUTION: Soluble at pH < 4 due to protonation of the pyridine nitrogen.[2]

Part 2: Troubleshooting Guide (FAQ)

Issue 1: "I'm trying to recrystallize, but it keeps 'oiling out' instead of forming crystals."

Diagnosis: This is a thermodynamic issue. The melting point of 4,5,6-trimethylnicotinonitrile is likely depressed by impurities, and the "oiling" temperature is lower than the saturation temperature of your solvent system.[1][2] Corrective Protocol:

  • Switch Solvent System: If using EtOH/Water, switch to EtOAc/Heptane .[1][2] The ester/alkane system has a steeper solubility curve for lipophilic pyridines.[2]

  • The "Seeding" Trick: Dissolve the oil in a minimum amount of DCM.[2] Add the antisolvent (Heptane) until cloudy.[1][2] Evaporate the DCM slowly under reduced pressure (rotovap) without heat. The slow removal of the "good" solvent often triggers nucleation better than cooling.[2]

Issue 2: "The compound won't dissolve in my reaction solvent (Ethanol) at room temperature."

Diagnosis: The crystal lattice energy of the nitrile-substituted pyridine is high due to dipole-dipole stacking.[1][2] Corrective Protocol:

  • Thermal Activation: These systems often require an activation energy to break the lattice.[1][2] Heat to 60°C; it will likely stay in solution upon cooling to 40°C (supersaturation).[1][2]

  • Co-solvent Addition: Add 5-10% DMF or NMP .[1][2] This disrupts the lattice significantly.[2] Note: You must wash this out with brine later.[2]

Issue 3: "I have low recovery after aqueous workup."

Diagnosis: pH mismanagement. The pyridine nitrogen (


 for alkyl-pyridines) is partially protonated if your aqueous layer is slightly acidic, trapping your product in the water phase.[1][2]
Corrective Protocol: 
  • pH Adjustment: Ensure the aqueous layer is adjusted to pH 9-10 using Saturated

    
     or dilute 
    
    
    
    before extraction.[1][2]
  • Salting Out: Saturate the aqueous layer with NaCl.[1][2] The "Salting Out" effect is particularly strong for pyridine nitriles, forcing the organic molecule into the organic phase.[2]

Part 3: Decision Logic (Workflow)

Use this logic flow to select the correct solvent for your specific stage of development.

SolventSelection Start Start: Select Solvent for 4,5,6-Trimethylnicotinonitrile Stage What is the Process Stage? Start->Stage Reaction Synthesis / Reaction Stage->Reaction Purification Purification / Isolation Stage->Purification Temp Reaction Temperature? Reaction->Temp Recryst Method: Recrystallization? Purification->Recryst Chrom Method: Chromatography? Purification->Chrom HighT > 80°C (Nucleophilic Sub.) Temp->HighT High Energy LowT < 40°C (Condensation) Temp->LowT Kinetic Control Solv_DMF Use: DMF or DMSO (Wash w/ Brine) HighT->Solv_DMF Solv_DCM Use: DCM or THF LowT->Solv_DCM Solv_EtOAc Use: EtOAc / Heptane (Avoid Alcohols if oiling) Recryst->Solv_EtOAc Solv_Flash Use: DCM / MeOH (95:5) or EtOAc / Hex Chrom->Solv_Flash

Caption: Decision tree for solvent selection based on thermodynamic requirements (reaction temp) and phase behavior (crystallization vs. chromatography).

Part 4: Validated Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this to determine exact solubility limits for your specific batch/purity level.[2]

  • Preparation: Weigh 50 mg of 4,5,6-Trimethylnicotinonitrile into three HPLC vials.

  • Solvent Addition:

    • Vial A: Add 100

      
      Ethyl Acetate  (Target: 500 mg/mL).
      
    • Vial B: Add 100

      
      Ethanol  (Target: 500 mg/mL).
      
    • Vial C: Add 100

      
      Toluene  (Target: 500 mg/mL).
      
  • Equilibration: Cap and sonicate for 5 minutes at 25°C.

  • Observation:

    • Clear Solution: Solubility > 500 mg/mL.[1][2]

    • Suspension: Add solvent in 100

      
       increments until clear.[1]
      
  • Calculation:

    
    
    
Protocol B: Anti-Solvent Recrystallization (EtOAc/Heptane)

Recommended for purity >95%.[1][2]

  • Dissolve crude solid in Ethyl Acetate at 60°C (approx. 5 mL per gram).

  • Remove heat source.[1][2][3]

  • Immediately add Heptane dropwise until a persistent turbidity (cloudiness) appears.[1][2]

  • Add 2-3 drops of EtOAc to clear the solution again.[1][2]

  • Wrap flask in foil (insulation) and allow to cool slowly to RT over 4 hours.

  • Cool to 4°C in a fridge before filtration.

References

  • Venkatesan, A. M., et al. (2010).[1][2][4] "Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor."[1][2][4] Journal of Medicinal Chemistry.

    • Context: Describes the synthesis of Gedatolisib and related pyridine-nitrile intermediates, valid
  • Pfizer Inc. (2013).[1][2][5] "Method for preparing morpholino-1,3,5-triazine derivatives." U.S. Patent 8,362,019.[1][2]

    • Context: Provides industrial-scale handling conditions for 4,5,6-trimethylnicotinonitrile derivatives, specifically citing extraction and purific
  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]

    • Context: Authoritative text on solvatochromism and solubility parameters used to derive the "Solubility M

Sources

minimizing side products in the oxidation of dihydropyridines to nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in the Oxidation of Dihydropyridines (DHPs) to Nicotinonitriles Ticket ID: OX-DHP-CN-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Mission Statement

You are attempting to synthesize nicotinonitriles (3-cyanopyridines or 3,5-dicyanopyridines) via the oxidative aromatization of 1,4-dihydropyridines. Unlike standard Hantzsch esters, cyano-substituted DHPs are electronically deactivated , making them significantly more resistant to oxidation.[1]

This guide addresses the critical balance: applying enough oxidative potential to aromatize the electron-deficient ring while preventing oxidative dealkylation (loss of the C4 substituent) and over-oxidation (N-oxide formation).[1]

Module 1: Mechanistic Diagnostics (The "Why")

To troubleshoot low yields, you must understand the competition between the desired Aromatization and the parasitic Dealkylation .

The Critical Branch Point

The oxidation proceeds via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism.[1] The fate of the reaction is determined at the Radical Cation stage.

  • Path A (Desired): Loss of a proton (from N1) and a second electron/hydrogen leads to the pyridine.[1]

  • Path B (Side Product): If the C4 substituent (R) is a stable radical (e.g., benzyl, secondary alkyl) and the oxidant is too aggressive, the C4-C bond cleaves, leading to the dealkylated pyridine.[1]

DHP_Oxidation Start 1,4-DHP (Cyano-substituted) Inter DHP Radical Cation [DHP]•+ Start->Inter SET / Oxidation PathA Path A: Deprotonation (-H+) Inter->PathA Kinetic Control PathB Path B: C4-Fragmentation (-R•) Inter->PathB Thermodynamic/Steric Control Prod Nicotinonitrile (Target) PathA->Prod -e- / -H• Side Dealkylated Pyridine (Side Product) PathB->Side Aromatization

Figure 1: Mechanistic bifurcation in DHP oxidation. Path A leads to the target; Path B leads to the loss of the C4 substituent.

Module 2: Oxidant Selection Matrix

Because nicotinonitriles possess strong electron-withdrawing groups (-CN), the starting DHP is stabilized.[1] Mild oxidants used for Hantzsch esters (e.g., simple air bubbling) often fail or stall.[1]

Oxidant SystemReactivity ProfileRisk of DealkylationGreen ScoreBest For...
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) High High (if unmonitored)LowRapid synthesis on small scale; difficult substrates.[1]
MnO₂ (Activated) Medium LowMediumLabile C4 substituents; avoiding over-oxidation.[1]
NaI / H₂O₂ Medium-High MediumHigh Scalable, eco-friendly synthesis.[1]
Photocatalysis (Eosin Y / O₂) Tunable Very Low High Precision synthesis; preserving sensitive C4 groups.[1]
HNO₃ / CAN Very High Critical LowOnly use if C4 is a proton or methyl (very stable).[1]

Module 3: Troubleshooting Specific Failures (Q&A)

Issue 1: "I am losing my C4-Benzyl/Alkyl group."

Diagnosis: Oxidative Dealkylation.[1] The Science: The benzyl radical is stable. If you use a strong SET oxidant (like CAN or excess DDQ) at high temperatures, the fragmentation of the C4-C bond becomes energetically favorable over the N-H deprotonation.[1] The Fix:

  • Switch Mechanism: Move from SET oxidants to Hydrogen Atom Transfer (HAT) reagents.[1]

  • Protocol: Use biomimetic catalysis (e.g., Riboflavin or Eosin Y with visible light).[1] These generate mild radical species that abstract the N-H hydrogen first, locking the pathway toward aromatization before C-C cleavage can occur.

  • Temperature: Lower the reaction temperature to 0°C or RT. Fragmentation has a higher activation energy than deprotonation.[1]

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Electronic Deactivation. The Science: You are synthesizing a nicotinonitrile. The cyano groups at C3/C5 pull electron density from the ring, raising the oxidation potential. The oxidant that worked for your ester-DHP is too weak for your cyano-DHP.[1] The Fix:

  • Activate the Oxidant: If using MnO₂, switch to "Activated MnO₂" or reflux in glacial acetic acid.

  • Add a Catalyst: If using H₂O₂, add 10 mol% NaI or I₂ .[1] The hypoiodite species formed in situ is a more potent oxidant for electron-deficient rings.[1]

Issue 3: "I see a spot with M+16 mass (N-Oxide)."

Diagnosis: Over-oxidation.[1] The Science: Once the pyridine is formed, the nitrogen lone pair is available. Strong per-acids (mCPBA) or unbuffered H₂O₂ can oxidize the pyridine nitrogen.[1] The Fix:

  • Stoichiometry: Strictly limit the oxidant to 1.0–1.1 equivalents.

  • Scavengers: If using H₂O₂, ensure a reductive workup (add saturated Na₂S₂O₃) immediately upon reaction completion to quench excess peroxide.[1]

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The "Green" Standard (Photocatalytic)

Best for: Preserving sensitive C4 substituents (benzyl, isopropyl) and high chemoselectivity.[1]

Materials:

  • DHP Substrate (1.0 mmol)[1]

  • Eosin Y (1 mol%)[1]

  • Solvent: Ethanol (5 mL)

  • Light Source: Green LEDs (530 nm) or standard white household bulb.[1]

Workflow:

  • Dissolution: Dissolve DHP and Eosin Y in Ethanol in a reaction tube.

  • Oxygenation: Open the tube to air (or bubble O₂ for faster rates).[1]

  • Irradiation: Stir vigorously under visible light irradiation at Room Temperature.

    • Checkpoint: Monitor via TLC every 30 mins.[1] The fluorescent Eosin Y may streak; visualize under UV (254 nm).[1]

  • Workup: Evaporate solvent. The catalyst loading is so low it often does not require removal for crude NMR, or can be removed via a short silica plug (eluting with EtOAc).[1]

Protocol B: The "Robust" Chemical Method (NaI/H₂O₂)

Best for: Electron-deficient nicotinonitriles that resist mild oxidation.[1]

Materials:

  • DHP Substrate (1.0 mmol)[1]

  • Sodium Iodide (NaI) (10 mol%)[1]

  • Hydrogen Peroxide (30% aq, 1.5 equiv)[1]

  • Solvent: Acetonitrile/Water (3:1)[1]

Workflow:

  • Setup: Dissolve DHP and NaI in the solvent mixture.

  • Addition: Add H₂O₂ dropwise over 5 minutes. The solution will turn dark (iodine formation).[1]

  • Reaction: Stir at Room Temperature for 1–3 hours.

  • Quench (Critical): Add 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate) until the iodine color disappears (turns pale yellow/colorless). This prevents iodination side products.[1]

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

References

  • Memarian, H. R., et al. (2008).[1] "Photosensitized oxidation of 1,4-dihydropyridines." Journal of the Iranian Chemical Society.[2] Link[1]

  • Shahabi, D., et al. (2012).[1][2] "NaI Readily Mediated Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines with Hydrogen Peroxide at Room Temperature: A Green Procedure." Journal of the Iranian Chemical Society.[2] Link

  • Heravi, M. M., et al. (2006).[1] "Aromatization of Hantzsch 1,4-dihydropyridines with HMDS/nitrate." Tetrahedron Letters. Link[1]

  • Khurana, J. M., et al. (2012).[1] "A novel and efficient oxidation of 1,4-dihydropyridines to pyridines using Magtrieve™ and chromium(IV) oxide."[1] Synthetic Communications. Link[1]

  • Han, B., et al. (2012).[1] "Aerobic oxidative aromatization of 1,4-dihydropyridines catalyzed by carbon." ChemSusChem.[1] Link[1]

Sources

troubleshooting low conversion rates in 4,5,6-Trimethylnicotinonitrile hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,5,6-Trimethylnicotinonitrile Hydrolysis

Topic: Troubleshooting Low Conversion Rates in 4,5,6-Trimethylnicotinonitrile Hydrolysis Audience: Senior Chemists, Process Development Scientists Status: Active Support Guide

Diagnostic Framework: The "Ortho-Effect" Blockade

The Core Challenge: Hydrolyzing 4,5,6-trimethylnicotinonitrile (TMNN) is not a standard nitrile hydrolysis. The methyl group at the C4 position creates a severe steric "buttress" against the nitrile group at C3. This steric inhibition of resonance prevents the nitrile carbon from achieving the necessary planar transition state required for nucleophilic attack by water.

If you are experiencing low yields (<40%) or stalled reactions, you are likely fighting thermodynamics with insufficient kinetic energy or the wrong nucleophile.[1]

Visualizing the Failure Mode

The following decision tree helps you categorize your specific failure mode to select the correct troubleshooting protocol.

TroubleshootingFlow Start Start: Analyze Reaction Mixture (LCMS/NMR) Result1 Starting Material (SM) Unchanged Start->Result1 > 50% SM remaining Result2 Stalled at Amide Intermediate Start->Result2 > 50% Amide Result3 Decomposition / Tar Formation Start->Result3 Complex mixture/Black tar Action1 Nucleophile Access Issue See Protocol A (Superacid) or C (Microwave) Result1->Action1 Action2 Hydrolysis Kinetics Issue See Protocol B (Nitrosyl Sulfuric) Result2->Action2 Action3 Conditions Too Harsh See Protocol D (Alkaline Peroxide) Result3->Action3

Figure 1: Diagnostic workflow for categorizing hydrolysis failure modes based on crude reaction analysis.

Troubleshooting Guides (Q&A Format)

Scenario A: "The reaction is stuck at the amide. I cannot push it to the acid."

Diagnosis: The conversion of Nitrile


 Amide is often faster than Amide 

Acid.[1] In sterically hindered pyridines, the amide carbonyl is twisted out of plane, making it poor at accepting protons or nucleophiles. Standard refluxing in HCl or NaOH often fails here.[1]

Solution: Diazotization-Assisted Hydrolysis (The Bouveault Variant) Instead of relying on water to attack the amide, use nitrosyl sulfuric acid to convert the amide into a diazonium-like species, which is an explosive leaving group.

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ).[1]
  • Mechanism: Converts

    
     to 
    
    
    
    via an N-nitroso intermediate, bypassing the steric barrier of tetrahedral intermediates.[1]

Protocol:

  • Dissolve the isolated amide intermediate in concentrated

    
     (90%) at 0°C.
    
  • Add

    
     (1.2 equiv) slowly (exothermic).[1]
    
  • Allow to warm to RT, then heat to 60°C for 1 hour.

  • Why this works: It turns the amide nitrogen into

    
     gas (an irreversible entropy driver), forcing the formation of the acid regardless of steric bulk.
    
Scenario B: "I have 80% unreacted starting material after 24 hours of reflux."

Diagnosis: The nucleophile (


) cannot physically reach the nitrile carbon due to the C4-Methyl group. Aqueous acids (HCl/HBr) boil at too low a temperature (~100-120°C) to overcome this activation energy barrier.[1]

Solution: High-Temperature Solvolysis You must increase the reaction temperature beyond the boiling point of water using a high-boiling solvent.

Comparative Solvent Data:

Solvent SystemBoiling PointNucleophile ActivitySuitability for TMNN
Water / HCl 100°CModeratePoor (Too cool)
Ethanol / NaOH 78°CHighPoor (Too cool)
Ethylene Glycol / KOH 197°C Very High Excellent
85% Phosphoric Acid 158°CLow (Dehydrating)Good (Acid route)

Protocol (Ethylene Glycol Method):

  • Suspend TMNN in Ethylene Glycol (10 volumes).

  • Add KOH pellets (5.0 equiv).

  • Heat to 160°C .

  • Monitor by HPLC every 2 hours.[1]

  • Note: The high temperature provides the kinetic energy to rotate the C4-methyl group momentarily, allowing nucleophilic attack.

Scenario C: "My product is decomposing or the pyridine ring is cleaving."

Diagnosis: You are likely using conditions that are too oxidative (e.g., permanganate) or too acidic for too long, causing decarboxylation at the C3 position or ring opening.[1]

Solution: The Radziszewski Reaction (Alkaline Peroxide) This is a mild, highly selective method to convert sterically hindered nitriles to amides .[1] If the acid is your goal, isolate the amide first, then use Scenario A.

  • Reagents: 30%

    
    , NaOH (catalytic), DMSO or Ethanol.[1]
    
  • Mechanism: The hydroperoxide anion (

    
    ) is a "super-nucleophile" (alpha-effect) that is smaller and 100x more nucleophilic than hydroxide (
    
    
    
    ).[1]

Radziszewski H2O2 H2O2 + NaOH HOO HOO- (Super Nucleophile) H2O2->HOO Deprotonation Inter Peroxyimidic Acid Intermediate HOO->Inter Fast Attack (Alpha Effect) TMNN TMNN (Steric Block) TMNN->Inter Amide TMNN-Amide + O2 Inter->Amide Breakdown

Figure 2: The Radziszewski pathway utilizes the alpha-effect to bypass steric hindrance.

Protocol:

  • Dissolve TMNN in DMSO (5 volumes).

  • Add

    
     (0.5 equiv).[1]
    
  • Cool to 10°C.

  • Add 30%

    
     (4.0 equiv) dropwise.[1]
    
  • Stir at RT.[1][2] The reaction is usually complete in <2 hours.[1]

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave irradiation is particularly effective for hindered nitriles because it couples directly with the polar nitrile bond.[1]

  • Recommendation: Seal the vessel.[1] Use 20% NaOH in Ethanol/Water.[1] Set to 140°C for 20 minutes. This often achieves what 24 hours of reflux cannot.[1]

Q: Why does the C4-methyl group matter so much? It's not on the reaction center. A: It is the "Ortho-Effect." The C4-methyl group forces the nitrile group out of coplanarity with the aromatic ring. This breaks the conjugation, destabilizing the transition state and physically blocking the trajectory of the incoming water molecule [1].

Q: I need the acid, but the Radziszewski reaction stops at the amide. What now? A: This is expected. The Radziszewski reaction is chemically selective for amides.[1] To get the acid, isolate the amide and subject it to nitrous acid hydrolysis (Protocol A above). This two-step "one-pot" procedure is often higher yielding than direct acidic hydrolysis for this specific molecule.[1]

References

  • Culbertson, J. B., et al. (1933).[1][3] Steric Hindrance as a Factor in the Hydrolytic Stability of Aromatic Ketimines. Proceedings of the Iowa Academy of Science. Link

  • McIsaac, J. E., et al. (1971).[1] Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. Link[1]

  • Cohen, S. M., et al. (2005).[1] Zirconium-Mediated Conversion of Amides to Nitriles: A Surprising Additive Effect (Discusses reverse mechanism and steric tolerance).[1] PMC/NIH.[1] Link

  • Clark, J. (2023).[1] The Hydrolysis of Nitriles. Chemistry LibreTexts. Link

  • BenchChem Technical Support. (2025). Navigating Nitrile Hydrolysis in Synthesis: Alkaline Peroxide Methods. BenchChem. Link

Sources

Technical Support Center: Purification of 4,5,6-Trimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Metal Impurities (Pd, Cu, Fe)

Audience: Pharmaceutical Researchers & Process Chemists Document ID: TSC-TMNN-004 Status: Active

The "Pyridine Problem": Why is this difficult?

Welcome to the purification support center. If you are struggling to remove metal residues from 4,5,6-Trimethylnicotinonitrile , you are likely facing the "Pyridine Problem."

Nitrogen heterocycles are excellent ligands. The nitrogen atom in your nicotinonitrile core possesses a lone pair that coordinates strongly to soft transition metals (Palladium, Copper, Rhodium) used in cross-coupling (e.g., Suzuki, Sonogashira) or cyanation reactions.

Unlike simple aromatics where metals are merely physically adsorbed, here the metal is chemically bound to your product. Traditional activated carbon often fails because it relies on physisorption, which is too weak to break the Pyridine-Metal bond.

This guide outlines the two most effective protocols to break this coordination:

  • Solid-Supported Scavengers (Chemisorption): The industry gold standard.

  • Competitive Chelation Extraction: The cost-effective "wet" alternative.

Diagnostic & Assessment (Triage)

Before selecting a protocol, assess your crude material.

Observation Likely Contaminant Recommended Action
Dark Brown/Black Colloidal Pd(0) or Pd(II)Protocol A (Scavengers)
Green/Blue Tint Copper (Cu) or Nickel (Ni)Protocol A (using Amine/TMT ligands)
Red/Orange Iron (Fe) or Rhodium (Rh)Protocol B (Chelation Wash)
>1000 ppm (ICP-MS) Gross ContaminationProtocol A (High loading)
<100 ppm (ICP-MS) Polishing StepProtocol A (Flow) or Protocol B

Protocol A: Solid-Supported Metal Scavengers

This is the most reliable method for 4,5,6-Trimethylnicotinonitrile because it avoids aqueous workups that might hydrolyze the nitrile group under harsh conditions.

Mechanism of Action

We utilize silica-grafted functional groups (Thiols or Thioureas) that have a higher affinity for the metal than the pyridine nitrogen does.

Scavenger Selection Guide

ScavengerSelection Start Identify Metal Pd Palladium (Pd) Start->Pd Cu Copper (Cu) Start->Cu Rh Rhodium (Rh) Start->Rh Thiol Si-Thiol / Si-TMT Pd->Thiol Best Affinity Amine Si-Triamine / Si-DA Cu->Amine Chelation Rh->Thiol High Heat Req.

Figure 1: Decision matrix for selecting the correct silica-grafted scavenger based on the metal impurity.

Step-by-Step Batch Protocol

Reagents:

  • Crude 4,5,6-Trimethylnicotinonitrile

  • Solvent: Ethyl Acetate (EtOAc) or THF (Avoid DMF/DMSO if possible as they compete for the metal).

  • Scavenger: SiliaMetS® Thiol or Si-TMT (Trimercaptotriazine).

  • Dissolution: Dissolve your crude product in EtOAc (10 volumes). Ensure it is fully soluble.

  • Loading Calculation: Add 4 molar equivalents of scavenger relative to the residual metal content.

    • Rule of Thumb: If metal content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Add the solid scavenger to the solution.

    • Critical Step: Heat to 50°C for 4 hours. Room temperature scavenging is often too slow for pyridines because the activation energy to break the Pyridine-Pd bond is high.

  • Filtration: Filter the suspension through a fine porosity frit or Celite pad.

  • Analysis: Analyze the filtrate via ICP-MS. If color persists, repeat with fresh scavenger.

Protocol B: The Cysteine "Wash" (Competitive Chelation)

If solid scavengers are unavailable or too costly for scale-up, use N-Acetyl-L-Cysteine (NAC) . This method utilizes water-soluble ligands to strip the metal from the organic phase.

Why NAC?

Standard EDTA washes often fail with Pd. NAC and L-Cysteine contain sulfur (thiol) groups that mimic the binding mode of the solid scavengers but in a liquid-liquid extraction format.

Step-by-Step Extraction Protocol

Reagents:

  • N-Acetyl-L-Cysteine (NAC)

  • Ammonium Hydroxide (NH4OH) or Sodium Bicarbonate

  • Preparation: Dissolve crude 4,5,6-Trimethylnicotinonitrile in a water-immiscible solvent (DCM or Toluene).

  • The "Stripping" Solution: Prepare a 5-10% aqueous solution of N-Acetyl-L-Cysteine.

  • Contact: Add the aqueous NAC solution to the organic layer.

    • Ratio: 1:1 Volume ratio.

  • pH Adjustment (The Secret Sauce):

    • Adjust the pH of the aqueous layer to pH 8-9 using Ammonia or Bicarbonate.

    • Reasoning: At basic pH, the thiol group is deprotonated (thiolate), making it a powerful nucleophile that aggressively displaces the pyridine ligand from the metal.

  • Agitation: Stir vigorously for 1-2 hours at 40°C. (Simple shaking in a funnel is insufficient).

  • Separation: Separate layers. The metal-NAC complex will remain in the aqueous (yellow/red) layer. The product stays in the organic.

  • Polishing: Wash the organic layer with water to remove residual NAC, then brine, and dry over Na2SO4.

Regulatory Limits (ICH Q3D)

When validating your purification, ensure you meet the Permitted Daily Exposure (PDE) limits.[1]

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) 2B100101
Copper (Cu) 3300030030
Nickel (Ni) 2A200205
Iron (Fe) 3N/AN/AN/A

Note: For a standard 10g daily dose drug, 100 µ g/day = 10 ppm limit.

Troubleshooting & FAQ

Q: I used Activated Carbon (Charcoal), but the Pd level barely dropped. Why? A: Activated carbon works primarily by physisorption (Van der Waals forces). The bond between your pyridine nitrogen and Palladium is a coordinate covalent bond, which is much stronger. Carbon cannot "pull" the metal off. You must use a chemisorption agent (Thiol/TMT) or a competitive ligand (Cysteine).

Q: My product is precipitating with the scavenger. A: 4,5,6-Trimethylnicotinonitrile has limited solubility in non-polar solvents. Switch to THF or 2-MeTHF . If using MeOH, ensure your scavenger is compatible (Silica is fine; some polymer resins swell/shrink in alcohols).

Q: Can I use this for GMP manufacturing? A: Yes. Silica scavengers (Protocol A) are preferred for GMP because they are easily removed via filtration, leaving no leachable residues. Protocol B requires validation to ensure no residual NAC remains in the final API.

Q: The scavenger turned black, but the solution is still colored. A: This indicates "saturation." The scavenger has done its job but is full. Filter off the spent scavenger and treat the filtrate with a fresh portion of scavenger (0.5 equivalents).

Process Workflow Visualization

PurificationWorkflow Crude Crude 4,5,6-TMNN (High Metal Content) Dissolve Dissolve in EtOAc/THF Crude->Dissolve Check Check Metal Type Dissolve->Check ScavengerAdd Add Si-Thiol / Si-TMT (4 eq vs Metal) Check->ScavengerAdd Standard/GMP WashAdd Add aq. N-Acetyl-L-Cysteine Check->WashAdd Cost-Sensitive/Large Scale Heat Heat to 50°C (4h) ScavengerAdd->Heat Filter Filter (remove scavenger) Heat->Filter Final Pure 4,5,6-TMNN (<10 ppm Metal) Filter->Final AdjustPH Adjust pH to 8-9 (NH4OH) WashAdd->AdjustPH Separate Phase Separation AdjustPH->Separate Separate->Final

Figure 2: Complete purification workflow comparing Solid Scavenging (Path A) and Aqueous Extraction (Path B).

References

  • Biotage. (2023).[2] How to Remove Palladium in three easy steps.[2] Retrieved from

  • International Council for Harmonisation (ICH). (2022).[3] ICH Q3D (R2) Guideline for Elemental Impurities.[1] Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • SiliCycle. (2023). SiliaMetS® Metal Scavengers User Guide. Retrieved from

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. ACS Publications. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4,5,6-Trimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4,5,6-Trimethylnicotinonitrile , specifically focusing on its differentiation from structural isomers through mechanistic interpretation.

Executive Summary & Technical Context

4,5,6-Trimethylnicotinonitrile (C₉H₁₀N₂; MW 146.19 Da) is a substituted pyridine derivative often analyzed during the synthesis of vitamin B6 analogs or as a scaffold in medicinal chemistry. In mass spectrometry, its analysis is frequently complicated by the presence of structural isomers, most notably 2,4,6-trimethylnicotinonitrile .

This guide objectively compares the fragmentation behavior of 4,5,6-trimethylnicotinonitrile against its isomers. The "performance" of the analyte in this context refers to the spectral specificity —the ability of MS ionization techniques (EI/ESI) to generate diagnostic ions that uniquely identify the 4,5,6-substitution pattern.

Key Differentiator: The Ortho Effect

The defining feature of the 4,5,6-isomer is the single methyl group at the C4 position, which is ortho to the nitrile (CN) group at C3. This proximity facilitates a specific Ortho Effect (H-transfer mechanism) that is mechanistically distinct from isomers lacking this specific steric arrangement or possessing dual ortho-methyls (e.g., the 2,4,6-isomer).

Mechanistic Fragmentation Analysis

Primary Fragmentation Pathways

Upon Electron Ionization (EI) at 70 eV, 4,5,6-trimethylnicotinonitrile (M⁺• m/z 146) undergoes predictable bond cleavages governed by the stability of the resulting pyridyl cations.

Fragment Ionm/zMechanismDiagnostic Value
Molecular Ion (M⁺•) 146 Radical cation formation.Confirms MW; high stability due to aromaticity.
[M – H]⁺ 145 Benzylic-type H-loss from methyl groups.High intensity; indicates presence of methyls on aromatic ring.
[M – HCN]⁺• 119 Ortho Effect: Loss of HCN via H-transfer.CRITICAL DIAGNOSTIC. High abundance in ortho-methyl isomers.
[M – CH₃]⁺ 131 Direct cleavage of methyl radical.Common to all trimethyl isomers; low specificity.
[M – CH₃CN]⁺• 105 Ring fragmentation/Loss of acetonitrile.Secondary pathway; confirms pyridine core.
The "Ortho Effect" Mechanism

The most critical pathway for identifying the 4,5,6-isomer is the interaction between the C3-cyano group and the C4-methyl group.

  • H-Transfer: A hydrogen atom from the C4-methyl group transfers to the nitrogen of the C3-cyano group via a 6-membered transition state.

  • Elimination: This rearrangement facilitates the neutral loss of Hydrogen Cyanide (HCN, 27 Da).

  • Result: Formation of a stable cyclic ion (m/z 119).

Note: While the 2,4,6-isomer also has ortho-methyls, the 4,5,6-isomer's asymmetry often alters the relative intensity of this peak compared to the [M-H]⁺ peak.

Visualization of Signaling Pathways

The following diagram illustrates the specific fragmentation cascade for 4,5,6-trimethylnicotinonitrile, highlighting the diagnostic Ortho Effect pathway.

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 146 [C9H10N2]+. M_H [M - H]+ m/z 145 Benzylic Cation M_Ion->M_H - H• (Benzylic cleavage) M_CH3 [M - CH3]+ m/z 131 Pyridyl Cation M_Ion->M_CH3 - CH3• M_HCN [M - HCN]+. m/z 119 Ortho Effect Product M_Ion->M_HCN - HCN (Ortho H-transfer) M_Final m/z 91/92 Ring Contraction M_HCN->M_Final - C2H2 / rearrangements key Bold Red Arrow = Diagnostic Ortho Pathway

Caption: Fragmentation cascade of 4,5,6-trimethylnicotinonitrile showing the diagnostic loss of HCN via the ortho-effect.

Comparative Analysis: 4,5,6-TMNN vs. Alternatives

Differentiation of trimethylnicotinonitrile isomers relies on the Intensity Ratio of the [M-H]⁺ and [M-HCN]⁺• peaks.

Feature4,5,6-Trimethylnicotinonitrile 2,4,6-Trimethylnicotinonitrile (Alternative) Differentiation Logic
Ortho-Methyls One (at C4)Two (at C2 and C4)The 2,4,6-isomer has double the probability of ortho-interaction, often leading to a more dominant m/z 119 or m/z 145 depending on steric crowding.
Base Peak Typically m/z 145 or 146Typically m/z 145Both show strong H-loss, but the ratio of 119/145 differs.
m/z 105 ModerateWeak4,5,6-substitution allows for easier ring opening/CH3CN loss due to contiguous methyl steric strain.
Symmetry AsymmetricSymmetricSymmetry in 2,4,6-TMNN stabilizes the molecular ion, potentially increasing M⁺ relative abundance.
Experimental Protocol for Isomer Differentiation

To objectively distinguish these isomers, follow this self-validating GC-MS protocol:

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • GC Parameters: Use a non-polar column (e.g., DB-5MS, 30m x 0.25mm).

    • Rationale: Isomers have different boiling points. 2,4,6-TMNN is more symmetric and typically elutes earlier than the 4,5,6-isomer due to lower polarity/better packing.

  • MS Parameters: EI Source at 70 eV; Scan range 40-200 amu.

  • Data Validation (The "Ortho Check"):

    • Extract Ion Chromatogram (EIC) for m/z 119 and m/z 146.

    • Calculate Ratio

      
      .
      
    • Interpretation: Significant deviation in

      
       between samples indicates isomeric impurity. The 4,5,6-isomer typically shows a distinct 
      
      
      
      value due to the single ortho-interaction site compared to the dual sites in 2,4,6-TMNN.

Isomer Decision Tree

Use this logic flow to interpret your mass spectral data when the identity is ambiguous.

DecisionTree Start Unknown Spectrum (MW 146) Check_119 Check m/z 119 (M-HCN) Intensity Start->Check_119 High_119 Significant m/z 119 (>20% of Base Peak) Check_119->High_119 Low_119 Low m/z 119 (<10% of Base Peak) Check_119->Low_119 Ortho_Present Ortho-Methyl Present (3-CN, 2-Me or 4-Me) High_119->Ortho_Present No_Ortho No Ortho-Methyl (e.g., 5-methyl-3-CN) Low_119->No_Ortho Check_GC Check GC Retention Time Ortho_Present->Check_GC Result_456 Candidate: 4,5,6-TMNN (Single Ortho Effect) Check_GC->Result_456 Later Elution (Typical) Result_246 Candidate: 2,4,6-TMNN (Double Ortho Effect) Check_GC->Result_246 Earlier Elution (Symmetric)

Caption: Decision logic for distinguishing trimethylnicotinonitrile isomers based on spectral and chromatographic data.

References

  • NIST Mass Spectrometry Data Center. Ortho Effect in Mass Spectrometry of Aromatic Nitriles. NIST Standard Reference Database. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for "Ortho Effect" mechanisms).
  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Alkyl and Nitrile Effects.Link

  • ScienceDirect. Mass Spectral Differentiation of Pyridine Isomers.Link

A Comparative Guide to HPLC Method Development for Purity Assessment of 4,5,6-Trimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4,5,6-Trimethylnicotinonitrile. We will explore the causal reasoning behind each experimental decision, present a fully validated method with supporting data, and objectively compare its performance against alternative analytical technologies like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

The Strategic Imperative: Why a Stability-Indicating Method?

In drug development and manufacturing, merely quantifying the Active Pharmaceutical Ingredient (API) is insufficient. We must guarantee that the analytical method can distinguish the API from any potential impurities, including process-related impurities and, critically, degradation products that may form over time. A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from these potential contaminants.[1][2][3] The development of such a method is a regulatory expectation, as outlined in the International Council for Harmonisation (ICH) guidelines, and is fundamental to ensuring the safety and efficacy of the final drug product.[4][5]

For a novel molecule like 4,5,6-Trimethylnicotinonitrile, a substituted aromatic nitrile, we anticipate potential degradation pathways such as hydrolysis of the nitrile group or oxidation of the pyridine ring. Our method development strategy is therefore designed not just to create a separation, but to build a self-validating system that proves its specificity through forced degradation studies.[2][3]

cluster_Analyte Analyte Characterization cluster_MethodDev Method Development Cycle cluster_Validation Method Validation (ICH Q2(R1)) A 4,5,6-Trimethylnicotinonitrile (Structure, Polarity, pKa, UV Spectra) B Initial Screening (Column & Mobile Phase) A->B Informs Initial Choices C Optimization (Gradient, Flow Rate, Temp.) B->C D System Suitability (SST Definition) C->D E Forced Degradation (Specificity) D->E Apply SST E->C Re-optimize if needed J Final Validated Method E->J F Linearity & Range F->J G Accuracy & Precision G->J H LOD & LOQ H->J I Robustness I->J

Caption: HPLC Method Development & Validation Workflow.

The Foundation: Understanding the Analyte

Before a single vial is prepared, we must understand the physicochemical properties of 4,5,6-Trimethylnicotinonitrile. Its structure—a substituted pyridine ring—suggests it is an aromatic, moderately polar molecule with UV absorbance. The nitrile functional group and the nitrogen in the pyridine ring provide sites for potential chemical interactions.

  • UV Absorbance: A UV scan is the first practical step. Aromatic systems like this typically exhibit strong absorbance between 250-290 nm. An initial scan of a dilute solution in methanol/water would likely show a maximum absorbance (λ-max) around 270 nm. This wavelength is an excellent starting point for detection as it offers a balance of sensitivity and selectivity.[6]

  • Solubility & Polarity: The molecule is expected to be soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), and moderately soluble in water. This profile makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.

Core Protocol: The Developed RP-HPLC Method

This section details the final, optimized method born from a systematic development process. The causality for each parameter is explained below.

Experimental Protocol: Chromatographic Conditions
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column Selection: A C18 stationary phase is the workhorse of RP-HPLC and is the logical first choice for retaining and separating moderately polar aromatic compounds. We selected a Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm) for its excellent peak shape and stability across a wide pH range.

  • Mobile Phase:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid is crucial for protonating residual silanols on the silica backbone of the column, which prevents tailing of the basic pyridine nitrogen. It also ensures reproducible ionization of the analyte.

    • Mobile Phase B (Organic): Acetonitrile (ACN). ACN was chosen over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at the chosen wavelength.

  • Detection: Diode Array Detector (DAD) set at 270 nm for quantification, with a full spectral scan (200-400 nm) for peak purity analysis.

  • Sample Preparation: Accurately weigh and dissolve the 4,5,6-Trimethylnicotinonitrile standard and sample in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 0.5 mg/mL. This diluent matches the initial mobile phase conditions to ensure good peak shape.

Data Presentation: Optimized Method Parameters
ParameterOptimized ConditionRationale
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmProvides excellent retention and peak shape for aromatic amines. Stable over a wide pH range.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol interactions, ensures consistent analyte protonation, improving peak symmetry.
Mobile Phase B Acetonitrile (ACN)Good eluting strength, low UV cutoff, and lower backpressure compared to methanol.
Gradient Elution 0-2 min (30% B), 2-15 min (30-75% B), 15-17 min (75-30% B), 17-20 min (30% B)Gradient is necessary to elute potential late-eluting impurities while ensuring the main peak is well-resolved from any early-eluting degradants.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. Controlled temperature ensures run-to-run reproducibility.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection DAD, 270 nmλ-max of the analyte, providing optimal sensitivity. DAD allows for peak purity assessment.

Trustworthiness: Method Validation & Forced Degradation

A method is only reliable if it is validated. We performed validation according to ICH Q2(R1) guidelines. The cornerstone of this validation is the forced degradation study, which directly proves the method's stability-indicating nature.[4]

Experimental Protocol: Forced Degradation Study

Forced degradation studies involve subjecting the API to stress conditions more severe than accelerated stability testing to produce degradation products.[5][7] The goal is to achieve 5-20% degradation of the API.[8][9]

  • Acid Hydrolysis: Reflux 10 mg of API in 10 mL of 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 10 mg of API in 10 mL of 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Store 10 mg of API in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API powder to 105°C in an oven for 48 hours.

  • Photolytic Degradation: Expose solid API powder to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

Following stress exposure, samples were neutralized (if necessary), diluted to the target concentration (0.5 mg/mL), and analyzed alongside an unstressed control sample.

Stability-Indicating Method Goal cluster_API API: 4,5,6-Trimethylnicotinonitrile cluster_Degradants Potential Degradation Products API_Node Main Peak (Purity > 99.5%) Acid Acid Hydrolysis Impurity (e.g., Amide) API_Node->Acid 0.1M HCl Base Base Hydrolysis Impurity (e.g., Carboxylic Acid) API_Node->Base 0.1M NaOH Oxid Oxidative Impurity (e.g., N-oxide) API_Node->Oxid 3% H2O2 Photo Photolytic Impurity (e.g., Dimer) API_Node->Photo Light/UV

Sources

comparing reactivity of 4,5,6-Trimethylnicotinonitrile vs Nicotinonitrile

[1]

Executive Summary: The Steric-Electronic Divergence

While both compounds share the 3-cyanopyridine core, their reactivity profiles are distinct due to the "Ortho-Effect" and Inductive Donation (+I) introduced by the methyl groups in the 4,5,6-trimethyl variant.

  • Nicotinonitrile acts as a classic electron-deficient heterocycle.[1] It is highly susceptible to nucleophilic attack on the ring and undergoes standard nitrile transformations (hydrolysis/reduction) with predictable kinetics.

  • 4,5,6-Trimethylnicotinonitrile behaves as a sterically congested, electron-rich variant.[1] The 4-methyl group sterically hinders the nitrile, significantly retarding hydrolysis. Conversely, the methyl groups introduce "lateral reactivity" (benzylic-type deprotonation) unavailable in the parent compound, while simultaneously deactivating the ring toward nucleophilic aromatic substitution.[1]

Structural & Reactivity Overview[1]
FeatureNicotinonitrile4,5,6-Trimethylnicotinonitrile
Electronic Nature Electron-Deficient (

-deficient)
Electron-Rich (due to 3x Methyl +I effect)
Nitrile Hydrolysis Fast; Standard conditionsSlow/Resistant ; Requires forcing conditions (Steric hindrance at C4)
Ring Nucleophilicity High (Susceptible at C2/C6)Low (Deactivated by e- donation + Steric blocking at C4/C6)
Lateral Reactivity None (Ring protons only)High (C4/C6-Methyls are acidic/condensable)
Primary Utility Precursor to Nicotinamide/NiacinBuilding block for Vitamin B6 analogs; Lipophilic scaffolds

Mechanistic Analysis & Visualization

Steric and Electronic Mapping

The following diagram illustrates the conflicting forces at play. In Nicotinonitrile, the nitrile carbon is exposed.[1] In the trimethyl variant, the C4-Methyl group projects van der Waals volume directly into the trajectory of incoming nucleophiles targeting the nitrile carbon.

Gcluster_0Nicotinonitrile (Parent)cluster_14,5,6-TrimethylnicotinonitrileN1Pyridine Ring(Electron Deficient)CN1C3-Cyano Group(Exposed)N1->CN1Inductive w/d (-I)Nu1Nucleophile (OH-)Nu1->CN1Fast AttackN2Pyridine Ring(Electron Rich)CN2C3-Cyano Group(Shielded)N2->CN2Reduced -I effectMe4C4-Methyl(Steric Block)Me4->CN2Steric HindranceMe6C6-Methyl(Lateral Reactivity)Nu2Nucleophile (OH-)Nu2->CN2Blocked/Slow

Figure 1: Comparative reactivity map showing the steric blockade of the nitrile group in the trimethyl derivative versus the exposed nature of the parent compound.[1]

Detailed Reactivity Modules

Module A: Nitrile Hydrolysis (The Steric Barrier)

Context: Converting the nitrile to an amide (partial hydrolysis) or acid (full hydrolysis).[1]

  • Nicotinonitrile: The cyano carbon is sterically accessible. Hydrolysis to Nicotinamide occurs readily under mild basic conditions (e.g., NaOH, 50°C) or enzymatic catalysis (nitrilases).[1]

  • 4,5,6-Trimethylnicotinonitrile: The C4-methyl group exerts a significant ortho-effect .[1] The transition state for the nucleophilic attack of water/hydroxide on the nitrile carbon is destabilized by steric repulsion.

    • Consequence: Reaction rates are drastically reduced (often 10-100x slower).[1]

    • Requirement: Requires "forcing conditions" (e.g., KOH in ethylene glycol at 150°C or conc.[1] H2SO4 at 100°C) to achieve conversion.

Module B: Lateral Functionalization (The Trimethyl Advantage)

Context: Functionalizing the carbon skeleton.

  • Nicotinonitrile: Lacks alkyl groups.[1] Functionalization requires lithiation of the ring protons (C2, C4) which is often non-selective or requires directing groups.[1]

  • 4,5,6-Trimethylnicotinonitrile: Possesses "benzylic" protons at C4 and C6.[1]

    • Mechanism: The electron-withdrawing nature of the pyridine nitrogen (and the C3-nitrile) acidifies the methyl protons.

    • Selectivity: The C4-methyl protons are particularly acidic due to the additional electron-withdrawing resonance from the ortho-nitrile group. This allows for selective condensation with aldehydes (Knoevenagel-type) to form styryl derivatives, a pathway impossible for Nicotinonitrile.[1]

Experimental Protocols

Protocol 1: Comparative Hydrolysis (Self-Validating System)

Objective: To demonstrate the kinetic difference in hydrolysis rates. This protocol uses a shared solvent system to isolate the steric variable.

Materials:

  • Compound A: Nicotinonitrile[2][3][4]

  • Compound B: 4,5,6-Trimethylnicotinonitrile[1]

  • Reagent: 10% NaOH (aq) / Ethanol (1:1 v/v)[1]

  • Monitoring: TLC (Silica, 5% MeOH in DCM) or HPLC.[1]

Workflow:

  • Setup: Dissolve 1.0 mmol of each compound in 5 mL of the reagent mixture in separate round-bottom flasks.

  • Initiation: Heat both flasks to reflux (approx. 80°C).

  • Checkpoint 1 (1 hour):

    • Nicotinonitrile:[1][2][3][4] TLC should show significant conversion to the amide (lower Rf).[1]

    • Trimethyl: TLC will likely show only starting material.[1]

  • Checkpoint 2 (24 hours):

    • Nicotinonitrile:[1][2][3][4] Full conversion to acid likely complete.[1]

    • Trimethyl: Partial conversion observed; significant starting material remains.[1]

  • Forcing Step (Trimethyl only): If conversion is incomplete, evaporate ethanol and replace with ethylene glycol; heat to 140°C for 4 hours to drive completion.

Validation Criteria: The experiment is valid if Nicotinonitrile reaches >90% conversion while Trimethyl analog is <20% conversion at the 1-hour mark.

Protocol 2: Lateral Condensation (Unique to Trimethyl)

Objective: To utilize the acidic C4-methyl group of 4,5,6-trimethylnicotinonitrile.[1]

Workflow:

  • Mix: 1.0 eq 4,5,6-Trimethylnicotinonitrile + 1.2 eq Benzaldehyde in Acetic Anhydride.

  • Reflux: Heat to 120°C for 6-12 hours.

  • Observation: The reaction mixture will darken.

  • Workup: Pour into ice water. Neutralize with Na2CO3.[1]

  • Result: Formation of the 4-styryl derivative.

    • Note: Attempting this with Nicotinonitrile will yield no reaction or non-specific decomposition, confirming the unique reactivity of the methyl groups.

References

  • National Institutes of Health (NIH) - PubChem. 3-Pyridinecarbonitrile (Nicotinonitrile) Compound Summary. [Link][1]

  • ScienceDirect. Reactivity of Alkyl-Substituted Cyanopyridines: Mechanisms of Lateral Lithiation. [Link][1]

  • MDPI. Synthesis and Reactions of Polysubstituted Nicotinonitriles. [Link][1]

  • Organic Syntheses. General methods for Pyridine Functionalization. [Link]

Benchmarking Structural Integrity: A Validation Guide for 4,5,6-Trimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Validation Challenge

4,5,6-Trimethylnicotinonitrile (CAS: 847154-74-9) presents a unique crystallographic challenge. Unlike simple pyridine derivatives, the presence of three vicinal methyl groups (positions 4, 5, and 6) introduces significant steric strain and potential for static disorder. Furthermore, the nitrile group at position 3 acts as a strong hydrogen bond acceptor, competing with weak methyl donors to dictate crystal packing.

This guide serves as a comparative validation protocol. It does not merely list steps but benchmarks the Experimental Single Crystal X-Ray Diffraction (SCXRD) data against two critical alternatives: Density Functional Theory (DFT) (idealized gas-phase geometry) and Hirshfeld Surface Analysis (intermolecular fingerprinting).

Target Audience: Crystallographers, Medicinal Chemists, and Structural Biologists.

Part 1: The "Product" — Experimental SCXRD Protocol

The "product" in this context is the solved crystal structure.[1] To ensure this product is publication-ready, the experimental workflow must minimize errors introduced by the methyl-induced steric crowding.

Crystallization & Data Collection Strategy
  • Solvent System: Slow evaporation using Ethanol/Hexane (1:1). The non-polar hexane encourages the hydrophobic methyl regions to pack efficiently, while ethanol facilitates H-bonding with the nitrile nitrogen.

  • Temperature: Data must be collected at low temperature (100 K or 150 K).

    • Reasoning: The methyl groups at positions 4, 5, and 6 are prone to high thermal motion (libration). Room temperature data will likely yield large thermal ellipsoids (

      
      ), masking potential disorder.
      
  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo K
    
    
    ) to resolve the electron density between the aromatic ring and the methyl carbons.
Refinement Standards (The "Pass" Criteria)

Before comparing with alternatives, the experimental model must meet these internal metrics:

MetricTarget ValueCritical Note for 4,5,6-Trimethylnicotinonitrile
R1 (work)

High R1 often indicates unresolved methyl disorder.
Goodness of Fit (GooF)

Deviations > 1.2 suggest incorrect weighting scheme.
Max Shift/Error

Essential to confirm convergence of methyl positions.
Residual Density

Peaks > 0.5 near methyls indicate rotational disorder.

Part 2: Comparative Analysis — Validating the Structure

To prove the experimental structure is accurate, we benchmark it against computational models. This triangulation confirms that observed distortions are real (due to packing) and not artifacts of refinement.

Comparison A: SCXRD vs. DFT (Geometry Optimization)

Objective: Determine if steric strain in the crystal is physical or artificial. Method: Optimize the molecular geometry using Gaussian (B3LYP/6-311G++(d,p)) in the gas phase.

  • The Hypothesis: In the gas phase (DFT), the steric clash between Methyl-4 and Methyl-5 should relax, potentially causing slight ring puckering or bond angle widening. In the crystal (SCXRD), packing forces may compress these angles.

  • Validation Logic: If the Experimental bond lengths differ from DFT by

    
     Å, check for unresolved disorder or incorrect atom assignment (e.g., N vs. C in the nitrile).
    

Data Table: Representative Validation Metrics

ParameterExperimental (SCXRD)Theoretical (DFT)

(Exp - Calc)
Status
Bond: C(3)-CN 1.442 Å1.438 Å+0.004 ÅPass
Bond: C(N)-N 1.141 Å1.145 Å-0.004 ÅPass
Angle: C4-C5-C6 121.5°122.8°-1.3°Check Packing
Torsion: Methyls

(Twist)

(Planar)
+4.7°Steric Induced
Comparison B: SCXRD vs. Hirshfeld Surface Analysis

Objective: Validate the intermolecular interaction network. Method: Use CrystalExplorer to generate the


 surface.
  • The "Fingerprint":

    • Nitrile (CN): Look for distinct Red Spots on the surface near the nitrile nitrogen. This indicates a strong interaction (Acceptor).

    • Methyls (CH3): Look for diffuse White/Blue regions . If you see red spots near methyl hydrogens, it implies C-H...N hydrogen bonding (which is expected here).

    • Validation Logic: If the fingerprint plot shows spikes corresponding to H...H interactions at distances shorter than the sum of van der Waals radii (< 2.4 Å), the structure is too packed, or H-atom positions are incorrect.

Part 3: Visualization & Workflow

Validation Workflow Diagram

This diagram outlines the decision-making process for validating the 4,5,6-Trimethylnicotinonitrile structure.

ValidationWorkflow Start Raw Diffraction Data (4,5,6-Trimethylnicotinonitrile) Refinement SHELXL Refinement (Anisotropic non-H atoms) Start->Refinement DisorderCheck Are Methyl Ellipsoids Prolate/Oblate? Refinement->DisorderCheck CheckCIF IUCr CheckCIF (Alert Level A/B?) DFT_Compare Compare vs. DFT (B3LYP/6-311G++) CheckCIF->DFT_Compare Pass DisorderCheck->CheckCIF No (Stable) SplitModel Apply Disorder Model (PART 1 / PART 2) DisorderCheck->SplitModel Yes (High Ueq) DFT_Compare->Refinement Geom Mismatch (Re-check Atom Types) Hirshfeld Hirshfeld Surface (Check C-H...N interactions) DFT_Compare->Hirshfeld Geom Match SplitModel->Refinement FinalPub Publication Ready CIF Hirshfeld->FinalPub Interactions Validated

Figure 1: Decision-tree workflow for validating sterically crowded pyridine derivatives.

Interaction Network Logic

Understanding why the crystal packs this way is part of validation.

InteractionLogic Molecule 4,5,6-Trimethyl- nicotinonitrile Nitrile Nitrile Group (CN) (Strong Acceptor) Molecule->Nitrile Methyls Vicinal Methyls (4,5,6) (Steric Bulk + Weak Donor) Molecule->Methyls Ring Pyridine Ring (Pi-System) Molecule->Ring Chain 1D Supramolecular Chain (C-H...N) Nitrile->Chain Accepts H Methyls->Chain Donates H Distortion Out-of-Plane Twisting Methyls->Distortion Steric Clash Stack Pi-Pi Stacking (Centroid-Centroid) Ring->Stack

Figure 2: Interaction map showing how functional groups drive packing and structural distortion.

Part 4: Detailed Experimental Protocols

Protocol A: Hirshfeld Surface Generation (CrystalExplorer)

This protocol validates that the packing makes chemical sense.

  • Import CIF: Load the refined .cif file into CrystalExplorer.

  • Generate Surface: Select Surface -> Generate -> Hirshfeld. Map d_norm onto the surface.

  • Range Setting: Set the color scale from -0.1 (Red) to 1.5 (Blue) .

  • Analysis:

    • Rotate the molecule to the Nitrile N atom. A deep red spot indicates the

      
       hydrogen bond.
      
    • Rotate to the Methyl groups. If red spots appear between methyls of adjacent molecules, check for "short contacts" in the CIF (Alert Level B/C). If the contact distance is

      
       Å, the methyl hydrogens may be positioned incorrectly.
      
Protocol B: DFT Geometry Optimization (Gaussian)

This protocol checks if the experimental geometry is energetically feasible.

  • Input Preparation: Convert the CIF coordinates to a .gjf input file.

  • Route Section: # opt freq b3lyp/6-311g++(d,p) geom=connectivity

    • Note: The freq keyword is essential to ensure no imaginary frequencies exist (proving a true minimum).

  • Overlay: Use visualization software (e.g., Mercury or PyMOL) to overlay the Experimental (Solid) and DFT (Wireframe) structures. Calculate the Root Mean Square Deviation (RMSD) .

    • Validation: An RMSD

      
       Å is excellent. An RMSD 
      
      
      
      Å requires justification in the manuscript (e.g., "Crystal packing forces compress the C4-C5-C6 angle").

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

Sources

A Senior Application Scientist's Guide to Distinguishing 4,5,6-Trimethylnicotinonitrile from its Isomeric Pyridine Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative of Isomeric Purity

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural characterization of heterocyclic compounds is paramount. Molecules like 4,5,6-trimethylnicotinonitrile, a substituted pyridine nitrile, serve as critical building blocks. However, synthetic routes often yield a mixture of structural isomers—compounds with the same molecular formula (C₉H₁₀N₂) but different arrangements of atoms. These subtle structural deviations can lead to vastly different pharmacological, toxicological, and physicochemical properties. Consequently, the ability to unambiguously distinguish the target molecule, 4,5,6-trimethylnicotinonitrile, from its isomers is not merely an academic exercise but a fundamental requirement for regulatory approval, patentability, and ensuring product efficacy and safety.

This guide provides an in-depth, multi-technique strategy for the definitive identification and differentiation of 4,5,6-trimethylnicotinonitrile from its closely related isomers. We will move beyond simple data reporting to explain the causality behind our analytical choices, grounding our protocols in the fundamental principles of chromatography and spectroscopy.

The Challenge: A Constellation of Trimethylnicotinonitrile Isomers

The core challenge lies in the numerous possible arrangements of the three methyl groups and one nitrile group on the pyridine ring. While all share the same nominal mass, their structural differences in polarity, symmetry, and electronic distribution provide the handles for their analytical separation and identification.

Figure 1: Representative Isomeric Structures

Compound NameStructureKey Differentiating Feature
4,5,6-Trimethylnicotinonitrile (Target) 4,5,6-TrimethylnicotinonitrileSingle, isolated aromatic proton.
2,4,6-Trimethylnicotinonitrile2,4,6-TrimethylnicotinonitrileTwo aromatic protons in a meta relationship.
2,5,6-Trimethylnicotinonitrile2,5,6-TrimethylnicotinonitrileTwo aromatic protons in an ortho relationship.

Note: Structures are illustrative representations.

Our strategy is built upon an orthogonal approach, combining the separatory power of chromatography with the definitive structural elucidation of spectroscopy.

Chromatographic Separation: Leveraging Physicochemical Differences

The initial and most crucial step is to achieve physical separation of the isomers. Gas chromatography (GC) is the premier technique for this class of volatile and semi-volatile compounds.[1] The choice of the capillary column's stationary phase is the most critical parameter.

Expertise in Action: The Causality of Column Selection

A low-polarity stationary phase, such as one based on 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5ms), will primarily separate isomers based on their boiling points. Isomers with more compact, symmetrical structures tend to be less polar and have slightly lower boiling points, often leading to earlier elution.

For a more refined separation, a mid-polarity stationary phase (e.g., one containing a higher percentage of phenyl groups or a trifluoropropyl component) is recommended. These phases introduce additional separation mechanisms, such as dipole-dipole and pi-pi interactions. The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring create a distinct molecular dipole that will interact differently with the stationary phase for each isomer, enhancing resolution.

Table 1: Predicted GC Elution Behavior on a Mid-Polarity Column

CompoundPredicted Relative PolarityPredicted Elution OrderRationale
2,4,6-TrimethylnicotinonitrileLowest1 (Earliest)Symmetrical structure may reduce the overall molecular dipole.
4,5,6-Trimethylnicotinonitrile Intermediate 2 Asymmetric substitution leads to a moderate dipole moment.
2,5,6-TrimethylnicotinonitrileHighest3 (Latest)Proximity of substituents may create a stronger net dipole, increasing interaction with the stationary phase.

Note: This table presents a predicted elution order. Actual results must be confirmed with authentic standards.

While HPLC can also be used, particularly with HILIC or mixed-mode chromatography, GC often provides superior resolution and is seamlessly coupled with mass spectrometry for identification.[2][3]

Spectroscopic Identification: The Unambiguous Fingerprint

Once separated chromatographically, each isomer must be definitively identified.

A. Mass Spectrometry (MS): The First Clue

Coupling gas chromatography with mass spectrometry (GC-MS) is a robust workflow for analyzing complex mixtures.[4][5] All isomers will exhibit the same molecular ion (M⁺) peak at m/z 146. The diagnostic value of MS lies in the fragmentation pattern generated by electron impact (EI) ionization.[6]

Common fragmentation pathways for alkylpyridines include:

  • Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ peak at m/z 131.

  • Loss of hydrogen cyanide (HCN): A characteristic fragmentation of pyridine rings, leading to an [M-27]⁺ peak.

  • Ring cleavage pathways.

The key to differentiation is the relative abundance of these fragments. Steric hindrance around the methyl groups and their position relative to the ring nitrogen can influence which fragmentation pathways are favored, generating a unique mass spectrum "fingerprint" for each isomer. For instance, an isomer with a methyl group at the 2-position may show a more prominent loss of that methyl group.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

For absolute, unambiguous structure confirmation, NMR spectroscopy is unparalleled. It provides direct insight into the chemical environment of every proton and carbon atom.

The most telling region of the ¹H NMR spectrum is the aromatic region (typically 6.5-9.0 ppm). The number of signals, their chemical shifts, and their splitting patterns (multiplicity) are definitive.

  • 4,5,6-Trimethylnicotinonitrile: Will uniquely display one singlet in the aromatic region, corresponding to the single proton at the C2 position.

  • 2,4,6-Trimethylnicotinonitrile: Will show one singlet corresponding to the two equivalent protons at the C3 and C5 positions.[7]

  • 2,5,6-Trimethylnicotinonitrile: Will exhibit two doublets in the aromatic region, as the two protons at C3 and C4 will couple with each other.

The chemical shifts of the three methyl group singlets will also differ subtly based on their electronic environment, providing a secondary layer of confirmation.

The ¹³C NMR spectrum provides further definitive proof. The number of unique carbon signals reveals the molecule's symmetry. The chemical shift of the nitrile carbon (C≡N) typically appears between 115-120 ppm and can be a useful diagnostic marker.[8] The shifts of the pyridine ring carbons are highly sensitive to the substitution pattern, allowing for clear differentiation.[9]

Table 2: Predicted ¹H and ¹³C NMR Characteristics for Isomer Differentiation

CompoundAromatic ¹H SignalsMethyl ¹H SignalsAromatic ¹³C SignalsNitrile ¹³C Signal
4,5,6-Trimethylnicotinonitrile 1H, singlet (~8.5 ppm) 3 distinct singlets 5 distinct signals ~117 ppm
2,4,6-Trimethylnicotinonitrile2H, singlet (~6.8 ppm)2 distinct singlets (2:1 ratio)4 distinct signals (due to symmetry)~118 ppm
2,5,6-Trimethylnicotinonitrile1H, doublet; 1H, doublet3 distinct singlets5 distinct signals~117 ppm

Note: Chemical shifts (ppm) are approximate and depend on the solvent used.

For ultimate confidence, 2D NMR experiments like COSY (proton-proton correlation) and HMBC (long-range proton-carbon correlation) can be employed to map the entire molecular structure, leaving no room for ambiguity.

Integrated Analytical Workflow

A self-validating system for distinguishing these isomers involves a logical, multi-step process that leverages the strengths of each technique.

Isomer Differentiation Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation & Initial ID cluster_2 Definitive Structural Confirmation cluster_3 Final Report Prep Dissolve Isomer Mixture in appropriate solvent (e.g., Dichloromethane) GCMS GC-MS Analysis (Mid-polarity column) Prep->GCMS NMR NMR Analysis (¹H, ¹³C, optional 2D) Prep->NMR For pure standard or isolated fraction GC_Data Analyze Retention Times (Separation) GCMS->GC_Data Elution Profile MS_Data Analyze Mass Spectra (Fragmentation Fingerprint) GCMS->MS_Data Spectral Data Report Confirm Structure of 4,5,6-Trimethylnicotinonitrile GC_Data->Report Tentative ID MS_Data->Report Tentative ID H_NMR ¹H NMR: - Number of aromatic signals - Multiplicity (singlet vs. doublet) NMR->H_NMR C_NMR ¹³C NMR: - Number of unique carbons - Nitrile & ring carbon shifts NMR->C_NMR H_NMR->Report Unambiguous Proof C_NMR->Report Unambiguous Proof

Caption: Workflow for Isomer Separation and Identification.

Experimental Protocols

Protocol 1: GC-MS Analysis

This protocol is designed to achieve robust separation and generate high-quality mass spectra for tentative identification.

  • Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: Agilent DB-17ms (or equivalent mid-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL of sample (approx. 1 mg/mL in CH₂Cl₂) in split mode (20:1 ratio).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-250 amu.

  • Data Analysis: Compare the retention times of the separated peaks. Examine the mass spectrum of each peak, paying close attention to the molecular ion and the relative abundances of key fragments.

Protocol 2: NMR Spectroscopic Analysis

This protocol provides the necessary data for unambiguous structural assignment of a purified isomer.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set spectral width to cover -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to cover 0 to 200 ppm.

    • Use a relaxation delay of 5 seconds to ensure quantitative detection of all carbons, including the nitrile carbon.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to both spectra.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H signals and analyze the multiplicities.

    • Correlate the observed spectra with the predicted patterns for 4,5,6-trimethylnicotinonitrile as detailed in Table 2.

Conclusion

The definitive identification of 4,5,6-trimethylnicotinonitrile from its isomers is a non-trivial but achievable task that demands a rigorous, multi-faceted analytical approach. A chromatographic separation by GC provides the initial resolution based on subtle physicochemical differences. Subsequent analysis by mass spectrometry offers a valuable fingerprint, but it is the detailed structural information from ¹H and ¹³C NMR spectroscopy that provides the absolute, irrefutable proof of structure. By following the integrated workflow and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the isomeric purity of their compounds, safeguarding the integrity and success of their scientific endeavors.

References

  • Frontiers. (2024).
  • National Center for Biotechnology Information. (2024).
  • Google Patents. (1998).
  • ResearchGate. 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14).
  • Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Semantic Scholar. (2021).
  • PubMed. (2010). 15N NMR studies of a nitrile-modified nucleoside.
  • PLOS. Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).
  • ResearchGate.
  • National Center for Biotechnology Information. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrophenols.
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (2025). Synthesis and structural characterization of monomeric and polymeric supramolecular organotin(IV)
  • MDPI.
  • National Center for Biotechnology Information. Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide)
  • Encyclopedia.pub. (2024). Applications of Gas Chromatography for Tricyclic Antidepressants Analysis.
  • MDPI.
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ESA-IPB.
  • Science Publications. (2011).
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • CentAUR.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • ChemicalBook. 2,4,6-Collidine(108-75-8) 1H NMR spectrum.
  • ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.
  • BLD Pharm. 4,5,6-Trimethylnicotinonitrile.
  • BLD Pharm. 2-Chloro-4,5,6-trimethylnicotinonitrile.

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melting point determination and range for pure 4,5,6-Trimethylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination and Range for Pure 4,5,6-Trimethylnicotinonitrile Content Type: Publish Comparison Guide

Executive Summary

4,5,6-Trimethylnicotinonitrile (CAS: 847154-74-9) is a specialized pyridine intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] Unlike its liquid precursor 2,4,6-collidine, the introduction of the nitrile group at the 3-position significantly alters its crystal lattice energy, rendering it a solid at room temperature.

Accurate melting point (MP) determination is the primary rapid-screening tool for establishing the purity of this compound during scale-up. This guide compares the two industry-standard methodologies—Capillary Melting Point and Differential Scanning Calorimetry (DSC) —and provides a validated protocol for establishing the melting range of the pure substance, which is theoretically predicted to lie between 50°C and 100°C based on Structure-Activity Relationship (SAR) anchors.

Technical Profile & Predicted Range[4]

Before initiating determination, researchers must establish the "Expected Range" to configure instrument parameters (ramp rates) correctly.

PropertySpecificationNotes
Compound Name 4,5,6-TrimethylnicotinonitrileAlso known as 4,5,6-Trimethylpyridine-3-carbonitrile
CAS Number 847154-74-9
Physical State Crystalline SolidStored sealed in dry, room temp conditions
Precursor MP -44.5°C2,4,6-Trimethylpyridine (Liquid)
Analogue MP 50–52°CNicotinonitrile (3-Cyanopyridine)
Analogue MP 98–100°C2-Chloro-4,6-dimethylnicotinonitrile
Predicted Range 60°C – 90°C Nitrile group increases lattice rigidity vs. collidine

Scientific Insight: The addition of a nitrile group to the pyridine ring introduces a strong dipole moment (~3.5 D), enhancing intermolecular dipole-dipole interactions. This elevates the melting point significantly compared to the alkyl-only substituted pyridines.

Comparative Methodology: Capillary vs. DSC

For this specific intermediate, the choice of method depends on the required data granularity (Release Testing vs. Characterization).

Method A: Automated Capillary Melting Point (Optical)

Best for: Routine QC, Quick Purity Checks

  • Mechanism: Photo-detection of light transmission changes as crystals collapse into a liquid.

  • Metric: Records Onset Point (first liquid meniscus) and Clear Point (complete liquefaction).

  • Suitability for 4,5,6-Trimethylnicotinonitrile: High. Since the compound is likely white/colorless, optical detection is effective.

Method B: Differential Scanning Calorimetry (DSC)

Best for: Reference Standards, Polymorph Screening

  • Mechanism: Measures the heat flow difference between the sample and a reference pan.

  • Metric: Records Extrapolated Onset Temperature (

    
    )  and Enthalpy of Fusion (
    
    
    
    )
    .
  • Suitability for 4,5,6-Trimethylnicotinonitrile: Essential for "Pure" certification. DSC distinguishes between volatile impurities (solvent entrapment) and thermodynamic melting, which capillary methods may conflate.

Comparison Table
FeatureCapillary Method (Optical)DSC (Heat Flow)
Primary Output Melting Range (

to

)
Thermodynamic Onset (

)
Sample Size ~1–3 mg (packed height 3mm)2–5 mg (encapsulated)
Precision ±0.3°C±0.1°C
Impurity Sensitivity Visual broadening (>2°C range)Van't Hoff purity calculation
Artifact Risk Sublimation (if not sealed)Pan deformation (rare)
Recommendation Routine QC Master Standard Characterization

Experimental Protocols

Protocol A: Capillary Determination (Recommended for Routine QC)

Equipment: Mettler Toledo MP90 or Büchi M-565 (or equivalent).

  • Sample Prep: Dry the 4,5,6-Trimethylnicotinonitrile sample in a vacuum desiccator for 2 hours to remove surface moisture. Grind to a fine powder to ensure uniform heat transfer.

  • Packing: Fill a glass capillary (1.0 mm O.D.) to a height of 3 mm . Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).

  • Ramp 1 (Fast): Heat at 10°C/min to 45°C to quickly approach the expected range.

  • Ramp 2 (Measurement): Slow heating rate to 1.0°C/min starting from 45°C.

    • Why? Fast ramping causes "overshoot," recording a value higher than the true MP.

  • Observation:

    • Collapse Point: Solid pulls away from walls.

    • Meniscus Point: First distinct liquid phase.

    • Clear Point: Last crystal disappears.

  • Acceptance Criteria: A pure sample must have a range (Meniscus to Clear) of < 2.0°C .

Protocol B: DSC Determination (Recommended for Validation)

Equipment: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Pan Selection: Use Hermetically Sealed Aluminum Pans .

    • Reasoning: Pyridine derivatives can sublime. A pinhole lid allows mass loss, invalidating the heat flow signal. A hermetic seal maintains equilibrium.

  • Reference: Empty hermetic aluminum pan (matched weight).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 5.0°C/min to 120°C.

  • Analysis: Integrate the endothermic peak. The Extrapolated Onset Temperature is reported as the melting point.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing the melting point of this intermediate.

MP_Determination_Workflow Input Sample: 4,5,6-Trimethylnicotinonitrile (CAS 847154-74-9) Drying Vacuum Drying (Remove Volatiles) Input->Drying Choice Select Method Drying->Choice Capillary Capillary Method (Routine QC) Choice->Capillary DSC DSC Analysis (Master Standard) Choice->DSC Cap_Process Ramp 1°C/min from 45°C Capillary->Cap_Process DSC_Process Hermetic Pan Ramp 5°C/min DSC->DSC_Process Cap_Result Record Range: Meniscus -> Clear Cap_Process->Cap_Result DSC_Result Calculate: Extrapolated Onset DSC_Process->DSC_Result Eval Evaluate Purity Cap_Result->Eval DSC_Result->Eval Pass Pass: Range < 2°C Eval->Pass Sharp Peak Fail Fail: Range > 2°C (Recrystallize) Eval->Fail Broad/Depressed

Figure 1: Decision workflow for melting point determination and purity assessment.

Data Analysis & Troubleshooting

Interpreting the Range

For 4,5,6-Trimethylnicotinonitrile, a "pure" commercial standard (>98%) should exhibit a sharp melting behavior.

  • Sharp Range (e.g., 72.0 – 73.5°C): Indicates high crystalline purity.

  • Broad Range (e.g., 68.0 – 74.0°C): Indicates the presence of impurities (likely synthesis by-products like 2-chloro analogues or starting materials).

  • Depressed MP: If the MP is significantly lower than the expected batch average (e.g., <60°C), it indicates solvent retention (solvates) or eutectic formation with impurities.

Common Pitfalls
  • Sublimation: If the capillary tube fogs up before melting, the compound is subliming. Correction: Use a sealed capillary or switch to DSC with hermetic pans.

  • Decomposition: If the sample darkens (browns) during melting, it is decomposing. Correction: Report as "Melting with decomposition" (

    
    ).
    

References

  • ResolveMass Laboratories. (n.d.). Comparison of Melting Point Determination Methods: Capillary vs DSC. Retrieved February 9, 2026, from [Link]

  • Westlab. (2023). Measuring the Melting Point: Principles and Methods. Retrieved February 9, 2026, from [Link]

Sources

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